Ldha-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C13H9F3Se |
|---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
1-phenylselanyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H9F3Se/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H |
InChI Key |
WJNWVLLRQJFFTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Ldha-IN-3 Mechanism of Action in Cancer Cells: A Technical Guide
Introduction: The Role of Lactate Dehydrogenase A in Cancer Metabolism
Cancer cells exhibit a distinct metabolic phenotype known as the Warburg effect, or aerobic glycolysis, characterized by a high rate of glucose uptake and lactate production, even in the presence of oxygen.[1] This metabolic reprogramming is crucial for cancer cell proliferation, providing the necessary energy and biosynthetic precursors for rapid growth.[2] A key enzyme in this process is Lactate Dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate, the final step in aerobic glycolysis.[3][4] LDHA is frequently overexpressed in a wide range of cancers, including cervical, lung, breast, and pancreatic cancer, and its elevated expression often correlates with tumor progression, metastasis, and poor patient prognosis.[2][3][4] The critical role of LDHA in maintaining the malignant phenotype makes it an attractive therapeutic target for cancer treatment.[1][2]
Ldha-IN-3: A Potent and Noncompetitive LDHA Inhibitor
This compound is a potent, noncompetitive inhibitor of LDHA.[5][6] Identified as a selenobenzene derivative, this small molecule demonstrates significant anti-tumor activity by directly targeting the LDHA enzyme.[5][6] Its noncompetitive mode of action suggests that it binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.
Core Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of LDHA's enzymatic activity. This initial event triggers a cascade of downstream cellular effects that collectively contribute to its anti-cancer properties.
Disruption of Glycolysis and Energy Metabolism
By inhibiting LDHA, this compound blocks the conversion of pyruvate to lactate.[1] This has several immediate metabolic consequences for cancer cells:
-
Reduced Lactate Production: A hallmark of this compound activity is a significant decrease in both intracellular and extracellular lactate levels under both normoxic and hypoxic conditions.[6]
-
Decreased ATP Levels: The inhibition of glycolysis leads to a reduction in the overall energy production, as evidenced by decreased ATP levels in treated cancer cells.[3]
-
Altered Redox Balance: The conversion of pyruvate to lactate is coupled with the regeneration of NAD+ from NADH.[4] LDHA inhibition disrupts this process, leading to an altered NAD+/NADH ratio, which can induce metabolic stress.[1]
-
Reduced Glucose Consumption: With the glycolytic pathway impeded, glucose uptake by the cancer cells is notably decreased.[3]
Induction of Oxidative Stress and Mitochondrial Apoptosis
This compound pushes the cell's metabolism away from glycolysis, forcing a greater reliance on mitochondrial oxidative phosphorylation. This metabolic shift leads to:
-
Increased Reactive Oxygen Species (ROS): The heightened mitochondrial activity results in the overproduction of ROS, leading to significant oxidative stress.[4][5]
-
Mitochondrial Damage: The excessive ROS can damage mitochondrial components, compromising their integrity and function.[5]
-
Activation of Intrinsic Apoptosis: Mitochondrial damage triggers the intrinsic (or mitochondrial) pathway of apoptosis, a programmed cell death mechanism crucial for eliminating damaged cells.[5]
Cell Cycle Arrest and Proliferation Inhibition
Inhibition of LDHA by compounds like this compound has been shown to halt the cancer cell cycle and reduce proliferation.[3] Studies on general LDHA inhibition demonstrate an induction of G2/M phase cell cycle arrest.[3] This is corroborated by assays showing decreased cell proliferation and colony formation ability upon inhibitor treatment.[3]
Signaling Pathways Modulated by this compound
The metabolic stress induced by this compound activates specific cellular signaling pathways, most notably the JNK (c-Jun N-terminal kinase) signaling pathway.[3] The JNK pathway, a subset of the MAPK (mitogen-activated protein kinase) pathways, is a key regulator of apoptosis and cell cycle progression in response to cellular stress.[3] Activation of the JNK pathway is a critical mechanistic link between LDHA inhibition and the subsequent induction of cell cycle arrest and apoptosis in cancer cells.[3]
Caption: Mechanism of action for this compound in cancer cells.
Caption: JNK signaling pathway activation by LDHA inhibition.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the activity of this compound and related compounds.
| Parameter | Compound | Value | Cell Line(s) | Notes | Reference |
| IC₅₀ | This compound | 145.2 nM | - | Potent, noncompetitive inhibition of LDHA enzyme activity. | [5][6] |
| Cytotoxicity | PSTMB | 0 - 500 µM | MCF-7 | Effective concentration range for cytotoxic effects over 48 hours. | [5] |
| LDHA Activity Inhibition | PSTMB | 0.01 - 1 µM | - | Dose-dependent inhibition of LDHA activity. | [5] |
| ROS Induction | PSTMB* | 30 - 50 µM | HT29 | Concentration range for inducing ROS and mitochondrial damage. | [5] |
*PSTMB is another identifier for this compound.
Detailed Experimental Protocols
LDHA Inhibitory Assay (NADH Consumption)
This assay measures the enzymatic activity of LDHA by monitoring the decrease in NADH fluorescence, which is consumed during the conversion of pyruvate to lactate.
Methodology:
-
Prepare a reaction buffer (e.g., 20 mM HEPES-K+, pH 7.2).
-
Add purified recombinant human LDHA protein (e.g., 10 ng) to the wells of a microplate.
-
Add various concentrations of this compound (or vehicle control, e.g., DMSO) to the wells and incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a substrate mixture containing NADH (e.g., 20 µM) and pyruvate (e.g., 2 mM).
-
Immediately measure the fluorescence of NADH using a spectrofluorometer with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Continue to monitor the fluorescence over time to determine the rate of NADH consumption.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.[7]
Caption: Workflow for an LDHA enzymatic inhibition assay.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 48 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Caption: Workflow for a cell viability (MTT) assay.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, such as the phosphorylation status of JNK.
Methodology:
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-JNK, anti-JNK, anti-Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein level.
Caption: General workflow for Western Blot analysis.
Conclusion
This compound is a potent and specific inhibitor of LDHA that targets the metabolic engine of cancer cells. Its mechanism of action is centered on the disruption of aerobic glycolysis, leading to reduced energy production, increased oxidative stress, and the induction of mitochondria-mediated apoptosis. The activation of the JNK signaling pathway appears to be a key event linking the metabolic crisis to programmed cell death. The multifaceted impact of this compound on cancer cell biology underscores the therapeutic potential of targeting LDHA and provides a strong rationale for its continued investigation and development in oncology.
References
- 1. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. 3.2.3. Lactate Dehydrogenase A (LDHA) Inhibitory Assay [bio-protocol.org]
Ldha-IN-3: A Potent Noncompetitive Inhibitor of Lactate Dehydrogenase A (LDHA)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the lactate dehydrogenase A (LDHA) inhibitor, Ldha-IN-3. It details the inhibitor's potency, the experimental methodology for its characterization, and its mechanism of action, including the downstream signaling pathways it modulates. This document is intended to serve as a valuable resource for professionals in the fields of cancer biology, metabolic research, and drug discovery.
Core Efficacy: Potency of this compound
This compound is a selenobenzene compound that has been identified as a potent, noncompetitive inhibitor of LDHA. Its inhibitory activity has been quantified, revealing a significant potential for therapeutic applications, particularly in oncology.
| Compound | Target | IC50 | Inhibition Type |
| This compound | LDHA | 145.2 nM | Noncompetitive |
Experimental Protocols: Determining the IC50 of this compound
The half-maximal inhibitory concentration (IC50) of this compound against LDHA can be determined by a robust enzymatic assay that monitors the consumption of NADH. The following protocol outlines the key steps for this determination.
Materials and Reagents:
-
Purified recombinant human LDHA protein
-
This compound (dissolved in DMSO)
-
HEPES-K+ buffer (20 mM, pH 7.2)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Sodium Pyruvate
-
Sodium oxamate (positive control)
-
96-well microplate
-
Spectrofluorometer
Assay Procedure:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing 20 mM HEPES-K+ (pH 7.2), 20 μM NADH, and 2 mM pyruvate.
-
Inhibitor Incubation: Varying concentrations of this compound are pre-incubated with 10 ng of purified recombinant human LDHA protein in the reaction buffer for 10 minutes at room temperature. A vehicle control (DMSO) and a positive control (e.g., 1 mM sodium oxamate) are also included.
-
Reaction Initiation and Monitoring: The enzymatic reaction is initiated by the addition of the pyruvate substrate. The fluorescence of NADH is monitored over time using a spectrofluorometer with an excitation wavelength of 340 nm and an emission wavelength of 460 nm. The rate of NADH consumption is indicative of LDHA activity.
-
Data Analysis: The percentage of LDHA inhibition is calculated for each concentration of this compound by comparing the reaction rate to that of the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Ldha-IN-3 (PSTMB): A Selenobenzene-Based LDHA Inhibitor
This technical guide provides a comprehensive overview of the this compound selenobenzene derivative, also identified as 1-(phenylseleno)-4-(trifluoromethyl)benzene (PSTMB). This compound is a potent and selective inhibitor of Lactate Dehydrogenase A (LDHA), a critical enzyme in cancer metabolism. This document outlines its chemical structure, mechanism of action, quantitative data, and detailed experimental protocols relevant to its characterization.
Core Compound Data
This compound is a small molecule inhibitor belonging to the selenobenzene class of compounds. Its key properties are summarized below.[1][2][3]
| Property | Value |
| Chemical Name | 1-(phenylseleno)-4-(trifluoromethyl)benzene (PSTMB) |
| Synonym | This compound |
| CAS Number | 227010-33-5[1][2][3] |
| Molecular Formula | C₁₃H₉F₃Se[1] |
| Molecular Weight | 301.17 g/mol [1] |
| Inhibition Target | Lactate Dehydrogenase A (LDHA)[1][2][4] |
| Inhibition Type | Noncompetitive[1][2][4] |
| IC₅₀ Value | 145.2 nM[1][2][4][5][6] |
| Purity | >98% (as reported by commercial suppliers) |
| Solubility Data (Reported by Selleck Chemicals) | |
| DMSO | 60 mg/mL (199.22 mM)[1] |
| Ethanol | 60 mg/mL[1] |
| Water | Insoluble[1] |
Mechanism of Action
Lactate dehydrogenase A (LDHA) is a pivotal enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[7][8] In many cancer cells, this pathway is upregulated even in the presence of oxygen—a phenomenon known as the "Warburg effect."[7] LDHA is therefore a significant target for anti-cancer drug development.[9]
This compound acts as a potent, noncompetitive inhibitor of LDHA.[1][2][4] Its mechanism leads to several downstream cellular effects:
-
Inhibition of Lactate Production : By inhibiting LDHA, the compound effectively reduces the production of lactate in cancer cells under both normal and low-oxygen (hypoxic) conditions.[1][9]
-
Induction of Oxidative Stress : The metabolic shift caused by LDHA inhibition leads to an increase in mitochondrial Reactive Oxygen Species (ROS).[1][9]
-
Apoptosis Induction : The accumulation of ROS triggers the intrinsic, mitochondria-mediated pathway of apoptosis, leading to cancer cell death.[1][9]
The signaling pathway is visualized below.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize this compound.
Synthesis of 1-(phenylseleno)-4-(trifluoromethyl)benzene
Objective: To synthesize 1-(phenylseleno)-4-(trifluoromethyl)benzene from diphenyl diselenide and 4-(trifluoromethyl)phenylmagnesium bromide.
Materials:
-
Diphenyl diselenide
-
Magnesium turnings
-
4-Bromo-α,α,α-trifluorotoluene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (catalyst)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (Schlenk line, etc.)
Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), add magnesium turnings. Add a solution of 4-bromo-α,α,α-trifluorotoluene in anhydrous THF dropwise. A crystal of iodine can be added to initiate the reaction. The mixture is gently refluxed until most of the magnesium is consumed, yielding 4-(trifluoromethyl)phenylmagnesium bromide.
-
Reaction: In a separate flask, dissolve diphenyl diselenide in anhydrous THF. Cool this solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the diphenyl diselenide solution via cannula transfer.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1-(phenylseleno)-4-(trifluoromethyl)benzene.
In Vitro LDHA Enzyme Inhibition Assay
Objective: To determine the IC₅₀ value of this compound against purified human LDHA.
Principle: The enzymatic activity of LDHA is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ during the conversion of pyruvate to lactate.
Materials:
-
Purified recombinant human LDHA enzyme
-
NADH
-
Sodium pyruvate
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)
-
This compound (serial dilutions in DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Protocol:
-
Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, a fixed concentration of NADH (e.g., 200 µM), and the LDHA enzyme.
-
Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) to the wells. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., oxamate).
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed concentration of sodium pyruvate (e.g., 1 mM).
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 37 °C).
-
Calculate the initial reaction rate (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates to the vehicle control (100% activity) and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value.
Cellular Lactate Production Assay
Objective: To measure the effect of this compound on lactate secretion from cancer cells.
Principle: Lactate secreted into the cell culture medium is measured using an enzyme-coupled colorimetric or fluorometric assay. Lactate oxidase converts lactate to pyruvate and H₂O₂, and the H₂O₂ is then used to generate a quantifiable signal.
Materials:
-
Cancer cell line (e.g., HT29, MCF-7)[10]
-
Cell culture medium and supplements
-
This compound
-
Commercial lactate assay kit (containing lactate oxidase, a probe, and standards)
-
96-well plate for cell culture
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
After incubation, carefully collect a small aliquot of the cell culture supernatant from each well.
-
Perform the lactate assay on the supernatant according to the manufacturer's protocol. This typically involves adding a reaction mixture to the supernatant and incubating for 30-60 minutes.
-
Measure the absorbance or fluorescence at the specified wavelength.
-
Generate a standard curve using the provided lactate standards.
-
Calculate the lactate concentration in each sample and normalize it to the cell number or total protein content to account for differences in cell proliferation.
Mitochondrial ROS Detection Assay
Objective: To assess the impact of this compound on the generation of mitochondrial reactive oxygen species.
Principle: A cell-permeable fluorescent probe, such as MitoSOX™ Red, is used to specifically detect superoxide in the mitochondria of living cells. Upon oxidation by superoxide, the probe fluoresces.
Materials:
-
Cancer cell line
-
This compound
-
MitoSOX™ Red reagent
-
Hoechst 33342 (for nuclear staining)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Culture cells on glass-bottom dishes (for microscopy) or in a multi-well plate (for flow cytometry).
-
Treat the cells with this compound at various concentrations for the desired time. Include a positive control (e.g., Antimycin A) and a vehicle control.
-
After treatment, wash the cells with a warm buffer (e.g., HBSS).
-
Load the cells with MitoSOX™ Red (e.g., 5 µM) in a warm buffer and incubate for 10-30 minutes at 37 °C, protected from light.
-
(Optional) Co-stain with Hoechst 33342 to visualize the nuclei.
-
Wash the cells again to remove excess probe.
-
Immediately analyze the cells. For microscopy, capture images using the appropriate filter sets. For flow cytometry, acquire data on the red fluorescence channel (e.g., PE or PerCP).
-
Quantify the fluorescence intensity to determine the relative levels of mitochondrial ROS.
Experimental and Logical Workflows
The characterization of a novel inhibitor like this compound typically follows a structured workflow from initial discovery to mechanistic understanding.
References
- 1. praxilabs.com [praxilabs.com]
- 2. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 3. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. 2.7 MTT Experiment, Apoptosis Assay, Reactive Oxygen Species (ROS), and Mitochondrial Membrane Potential (ΔΨm) Detections [bio-protocol.org]
- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy | Semantic Scholar [semanticscholar.org]
- 8. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drmillett.com [drmillett.com]
- 10. researchgate.net [researchgate.net]
Ldha-IN-3: A Technical Guide to its Role in Inhibiting Lactate Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. In many cancer cells, which exhibit a metabolic shift towards glycolysis even in the presence of oxygen (the Warburg effect), LDHA is overexpressed and plays a pivotal role in maintaining high rates of glycolysis, thereby supporting rapid cell proliferation and survival.[1][2] Inhibition of LDHA has emerged as a promising therapeutic strategy for cancer. Ldha-IN-3, a selenobenzene derivative, is a potent, noncompetitive inhibitor of LDHA.[3][4][5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on lactate production and cancer cell viability, and the experimental protocols used for its characterization.
Mechanism of Action
This compound acts as a noncompetitive inhibitor of LDHA, meaning it binds to a site on the enzyme distinct from the active site for either pyruvate or the cofactor NADH.[3][4] This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency. By inhibiting LDHA, this compound effectively blocks the conversion of pyruvate to lactate, leading to a bottleneck in the glycolytic pathway.[7] This disruption has several downstream consequences for cancer cells that are highly reliant on glycolysis:
-
Reduced Lactate Production: The primary and most direct effect of this compound is a significant decrease in the production and secretion of lactate.
-
Decreased ATP Production: By impeding glycolysis, this compound can lead to a reduction in the overall ATP levels within the cancer cell, creating an energy crisis.[8]
-
Increased Oxidative Stress: The inhibition of lactate production can force pyruvate into the mitochondria for oxidative phosphorylation. This metabolic shift can lead to an increase in the production of reactive oxygen species (ROS), inducing oxidative stress.[9]
-
Induction of Apoptosis: The combination of energy depletion and increased oxidative stress can trigger the intrinsic pathway of apoptosis, leading to programmed cell death.[3][4]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
| Parameter | Value | Reference(s) |
| IC50 (LDHA) | 145.2 nM | [3][4][5][6] |
| Binding Mode | Noncompetitive | [3][4][6] |
Table 1: In Vitro Efficacy of this compound
Note: Specific data on the percentage of lactate reduction and in vivo tumor growth inhibition for this compound from its primary publication (Kim EY, et al. Sci Rep. 2019;9(1):3969) were not available in the searched resources. The following data for a different LDHA inhibitor, FX11, is provided for illustrative purposes.
| Cell Line | Treatment | Lactate Reduction | Tumor Growth Inhibition | Reference(s) |
| P493 B-lymphoma | FX11 (10 µM) | Not Reported | Significant | [10] |
| Pancreatic Cancer | FX11 (dose not specified) | Not Reported | Significant | [10] |
Table 2: In Vitro and In Vivo Efficacy of the LDHA Inhibitor FX11
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
This compound-mediated inhibition of LDHA leads to apoptosis primarily through the intrinsic, or mitochondrial, pathway, which is often mediated by the JNK signaling pathway.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting lactate dehydrogenase A (LDHA) exerts antileukemic effects on T‐cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound Supplier | CAS 227010-33-5 | AOBIOUS [aobious.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ldha-IN-3: A Technical Guide to its Induction of Mitochondria-Mediated Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of Ldha-IN-3, a potent lactate dehydrogenase A (LDHA) inhibitor, in inducing mitochondria-mediated apoptosis in cancer cells. The following sections detail the core mechanism of action, present key quantitative data, outline experimental protocols, and provide visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound, a selenobenzene derivative also known as 1-(phenylseleno)-4-(trifluoromethyl) benzene (PSTMB), is a potent, noncompetitive inhibitor of Lactate Dehydrogenase A (LDHA).[1] LDHA is a critical enzyme in the metabolic pathway of cancer cells, responsible for the conversion of pyruvate to lactate, a phenomenon known as the Warburg effect.[1][2] By inhibiting LDHA, this compound disrupts the glycolytic pathway, leading to a reduction in lactate production and an increase in cellular oxidative stress.[1][2] This metabolic disruption culminates in the induction of mitochondria-mediated apoptosis through the generation of reactive oxygen species (ROS).[1]
The induction of apoptosis by this compound is characterized by a decrease in the Bcl-2/Bax ratio, which leads to mitochondrial membrane instability.[1] This is followed by the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade, beginning with the initiator caspase-9 and followed by the executioner caspase-3, ultimately leading to programmed cell death.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cancer cells.
| Parameter | Value | Cell Line | Conditions | Reference |
| IC50 (LDHA Inhibition) | 145.2 nM | N/A | In vitro enzyme assay | [1] |
| IC50 (Cell Viability) | ~15 µM | HT29 | 48-hour treatment | [1] |
| ~20 µM | NCI-H460 | 48-hour treatment | [1] | |
| ~25 µM | MCF-7 | 48-hour treatment | [1] | |
| ~30 µM | Hep3B | 48-hour treatment | [1] | |
| ~28 µM | A375 | 48-hour treatment | [1] | |
| ~18 µM | LLC | 48-hour treatment | [1] |
| Experimental Finding | This compound Concentration | Fold Change/Percentage | Cell Line | Conditions | Reference |
| Lactate Production (Normoxia) | 20 µM | ~50% decrease | HT29 | 24-hour treatment | [1] |
| Lactate Production (Hypoxia) | 20 µM | ~60% decrease | HT29 | 24-hour treatment | [1] |
| ROS Production | 20 µM | ~2.5-fold increase | HT29 | 24-hour treatment | [1] |
| Annexin V-Positive Cells (Apoptosis) | 20 µM | ~35% of total cells | HT29 | 48-hour treatment | [1] |
| Bcl-2/Bax Ratio | 20 µM | ~50% decrease | HT29 | 48-hour treatment | [1] |
| Cytochrome c Release (Cytosolic) | 20 µM | ~3-fold increase | HT29 | 48-hour treatment | [1] |
| Cleaved Caspase-9 | 20 µM | ~4-fold increase | HT29 | 48-hour treatment | [1] |
| Cleaved Caspase-3 | 20 µM | ~3.5-fold increase | HT29 | 48-hour treatment | [1] |
| Cleaved PARP | 20 µM | ~4.5-fold increase | HT29 | 48-hour treatment | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HT29) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-50 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cytochrome c, Cleaved Caspase-9, Cleaved Caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Measurement of Intracellular ROS
-
Cell Treatment: Treat cells with this compound for 24 hours.
-
DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Harvest the cells, wash with PBS, and analyze the fluorescence intensity of dichlorofluorescein (DCF) using a flow cytometer.
Visualizations
Signaling Pathway of this compound Induced Apoptosis
Caption: Signaling cascade of this compound-induced apoptosis.
Experimental Workflow for Investigating this compound
Caption: Workflow for studying this compound's effects on cancer cells.
References
Ldha-IN-3 and Reactive Oxygen Species Generation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. In many cancer cells, which exhibit a metabolic shift towards glycolysis even in the presence of oxygen (the Warburg effect), LDHA is overexpressed and plays a pivotal role in maintaining the high glycolytic rate necessary for rapid proliferation. Ldha-IN-3 is a potent, noncompetitive inhibitor of LDHA with a demonstrated anti-tumor activity. A key mechanism of action for this compound and other LDHA inhibitors is the induction of cellular stress through the generation of reactive oxygen species (ROS), leading to mitochondria-mediated apoptosis. This technical guide provides an in-depth overview of the core relationship between this compound and ROS generation, supported by quantitative data from studies on LDHA inhibition, detailed experimental protocols, and visualizations of the involved signaling pathways and experimental workflows.
Introduction: The Role of LDHA in Cancer Metabolism and the Impact of Inhibition
Cancer cells reprogram their metabolism to support rapid growth and proliferation. One of the hallmarks of this reprogramming is the Warburg effect, characterized by an increased rate of glycolysis and lactate production, even under aerobic conditions. Lactate dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate, is a key enzyme in this process. By regenerating NAD+ from NADH, LDHA allows for the high glycolytic flux observed in tumor cells.
Inhibition of LDHA presents a promising therapeutic strategy for cancer. By blocking the conversion of pyruvate to lactate, LDHA inhibitors like this compound disrupt cancer cell metabolism in several ways:
-
Shifting Metabolism: Pyruvate is redirected from lactate production towards the mitochondria for oxidative phosphorylation.
-
Increased Oxygen Consumption: The increased flux of pyruvate into the tricarboxylic acid (TCA) cycle leads to a higher rate of mitochondrial respiration and oxygen consumption.
-
Generation of Reactive Oxygen Species (ROS): The heightened electron transport chain activity results in an increased leakage of electrons, leading to the formation of superoxide anions and other reactive oxygen species.
-
Induction of Apoptosis: The accumulation of ROS induces oxidative stress, which can trigger the intrinsic apoptotic pathway.
This compound is a selenobenzene derivative that acts as a potent, noncompetitive inhibitor of LDHA with an IC50 of 145.2 nM.[1] Its anti-tumor activity is largely attributed to its ability to induce mitochondria-mediated apoptosis through the generation of ROS.[1]
Quantitative Effects of LDHA Inhibition
The following tables summarize quantitative data from studies on various LDHA inhibitors, providing insights into the expected effects of this compound.
Table 1: Cellular Effects of LDHA Inhibition
| Parameter Measured | Cell Line(s) | LDHA Inhibitor/Method | Observed Effect | Reference(s) |
| IC50 | - | This compound | 145.2 nM | [1] |
| HeLa | Oxamate | 59.05 mM | [2] | |
| SiHa | Oxamate | 70.19 mM | [2] | |
| HL-60 | PDT-BIPA | 0.55 ± 0.01 µM (24h) | [3] | |
| Mitochondrial ROS | HCCLM3 hepatocellular carcinoma | LDHA deficiency | ~2.3-fold increase | |
| Oxygen Consumption | P493 human lymphoma B cells | siRNA knockdown of LDHA | Increased (slope = -1.7 vs. -0.7 for control) | [4] |
| P493 cells | FX11 | Increased (slope = -2.4 vs. -1.7 for control) | [4] | |
| Apoptosis | HeLa and SiHa cells | Oxamate | Significant increase in apoptotic cells | [2] |
Table 2: Metabolic Consequences of LDHA Inhibition
| Parameter Measured | Cell Line(s) | LDHA Inhibitor/Method | Observed Effect | Reference(s) |
| Lactate Production | HeLa and SiHa cells | Oxamate | Significantly decreased | [2] |
| MIA PaCa-2 pancreatic cancer | EGCG/Oxamate | Significantly reduced | [5] | |
| Glucose Consumption | HeLa and SiHa cells | Oxamate | Significantly decreased | [2] |
| MIA PaCa-2 pancreatic cancer | EGCG/Oxamate | Significantly reduced | [5] | |
| ATP Levels | HeLa and SiHa cells | Oxamate | Significantly decreased | [2] |
Signaling Pathways and Mechanisms
The inhibition of LDHA by this compound triggers a cascade of events that culminate in apoptosis. The primary driver of this process is the generation of ROS.
Caption: Signaling pathway of this compound induced apoptosis.
Inhibition of LDHA by this compound blocks the conversion of pyruvate to lactate. This metabolic bottleneck forces pyruvate into the mitochondria, increasing oxidative phosphorylation and consequently, the production of ROS. The resulting oxidative stress is a key activator of the c-Jun N-terminal kinase (JNK) signaling pathway.[2][6] Phosphorylation and activation of JNK lead to the induction of apoptosis.
Furthermore, studies on general LDHA inhibition suggest a potential role for the PI3K/AKT pathway. Inhibition of LDHA has been shown to decrease the phosphorylation of AKT, a key survival kinase.[7] Downregulation of the PI3K/AKT pathway can further contribute to the pro-apoptotic effects of LDHA inhibition.
Experimental Protocols
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) to measure intracellular ROS levels. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
DCFDA (H2DCFDA) stock solution (e.g., 10 mM in DMSO)
-
This compound
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm / ~535 nm)
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density appropriate for the cell line to reach 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
DCFDA Loading:
-
Prepare a fresh working solution of DCFDA in pre-warmed serum-free medium or PBS (final concentration typically 5-20 µM).
-
Remove the culture medium from the wells and wash the cells once with warm PBS.
-
Add the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Treatment with this compound:
-
Remove the DCFDA solution and wash the cells once with warm PBS.
-
Add fresh culture medium containing the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a microplate reader at Ex/Em = 485/535 nm. This will be the baseline reading (T=0).
-
Incubate the plate at 37°C and take subsequent readings at desired time points (e.g., 1, 3, 6, 24 hours).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
Normalize the fluorescence intensity of each well to the cell number if significant cell death is expected (e.g., using a parallel plate for a crystal violet or SRB assay).
-
Express the results as a fold change in fluorescence relative to the vehicle-treated control cells.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LDHA Suppression Altering Metabolism Inhibits Tumor Progress by an Organic Arsenical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Consequences of LDHA inhibition by Epigallocatechin Gallate and Oxamate in MIA PaCa-2 Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Biological Activity of Ldha-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro biological activity of Ldha-IN-3, a potent and noncompetitive inhibitor of Lactate Dehydrogenase A (LDHA). The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on the biochemical and cellular effects of this compound.
Core Concepts: Mechanism of Action
This compound, also known as 1-(phenylseleno)-4-(trifluoromethyl) benzene (PSTMB), is a selenobenzene derivative that demonstrates significant anti-tumor activity by targeting cancer metabolism.[1] Its primary mechanism of action is the potent and noncompetitive inhibition of Lactate Dehydrogenase A (LDHA), a key enzyme in the glycolytic pathway.[1][2] By inhibiting LDHA, this compound disrupts the conversion of pyruvate to lactate, a critical step for regenerating NAD+ and sustaining high rates of glycolysis, a hallmark of many cancer cells known as the Warburg effect.[1] This enzymatic inhibition leads to a reduction in lactate production and induces mitochondria-mediated apoptosis through the generation of reactive oxygen species (ROS).[1][2]
Quantitative Data Summary
The in vitro efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data for easy comparison.
| Parameter | Value | Description | Reference |
| IC50 (LDHA) | 145.2 nM | Half-maximal inhibitory concentration against recombinant human LDHA enzyme. | [2] |
| Cell Line | Cancer Type | EC50 (µM) | Description | Reference |
| NCI-H460 | Human lung cancer | 74.26 ± 2.17 | Half-maximal effective concentration for cytotoxicity. | [1] |
| MCF-7 | Human breast cancer | 84.3 ± 1.92 | Half-maximal effective concentration for cytotoxicity. | [1] |
| Hep3B | Human hepatocellular carcinoma | Not explicitly quantified | Cytotoxic effect observed. | [1] |
| A375 | Human melanoma | 62.45 ± 2.24 | Half-maximal effective concentration for cytotoxicity. | [1] |
| HT29 | Human colon cancer | Not explicitly quantified | Dose-dependent inhibition of cell viability observed. | [1] |
| LLC | Murine Lewis lung cancer | 74.87 ± 1.22 | Half-maximal effective concentration for cytotoxicity. | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its in vitro characterization.
Caption: this compound inhibits LDHA, leading to ROS-mediated apoptosis.
Caption: Experimental workflow for this compound in vitro analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information gathered from relevant research articles.
LDHA Enzyme Inhibition Assay (IC50 Determination)
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant human LDHA. The activity is monitored by the decrease in NADH concentration, which is measured by absorbance at 340 nm.
Materials:
-
Recombinant human LDHA enzyme
-
This compound (PSTMB)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Sodium Pyruvate
-
Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.2)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADH solution (final concentration typically 100-200 µM)
-
This compound dilution or vehicle control (DMSO)
-
Recombinant human LDHA enzyme (final concentration typically 5 nM)
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding sodium pyruvate solution (final concentration typically 300-500 µM).
-
Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 5-10 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
Calculate the initial reaction velocity (V₀) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of this compound on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell lines (e.g., HT29, MCF-7)
-
Complete cell culture medium
-
This compound (PSTMB)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound or a vehicle control.
-
Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for an additional 2-4 hours.
-
Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability versus the logarithm of the this compound concentration to determine the EC50 value.
Lactate Production Assay
This assay quantifies the amount of lactate released into the cell culture medium, providing a direct measure of the effect of this compound on glycolytic activity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (PSTMB)
-
Lactate Assay Kit (commercially available kits typically contain lactate standards, lactate probe, and enzyme mix)
-
96-well plate
-
Microplate reader (fluorometric or colorimetric, depending on the kit)
Procedure:
-
Seed cells and treat with this compound as described in the Cell Viability Assay protocol.
-
After the desired incubation period, collect the cell culture supernatant from each well.
-
Prepare lactate standards according to the assay kit instructions.
-
In a new 96-well plate, add the collected supernatant and the lactate standards to separate wells.
-
Prepare the reaction mixture containing the lactate probe and enzyme mix as per the kit protocol.
-
Add the reaction mixture to each well containing the supernatant and standards.
-
Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the lactate concentration in each sample by comparing the readings to the standard curve.
-
Normalize the lactate concentration to the cell number or total protein content.
Reactive Oxygen Species (ROS) Production Assay
This assay measures the intracellular generation of ROS in response to this compound treatment using a fluorescent probe.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (PSTMB)
-
DCFDA (2',7'-dichlorofluorescin diacetate) or other suitable ROS-sensitive fluorescent probe
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom cell culture plate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound or a vehicle control for the desired time.
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with DCFDA (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells with PBS to remove the excess probe.
-
Add PBS or phenol red-free medium to the wells.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).
-
Quantify the fold-change in ROS production relative to the vehicle-treated control cells.
References
Methodological & Application
how to prepare Ldha-IN-3 stock solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDHA-IN-3 is a potent and noncompetitive inhibitor of Lactate Dehydrogenase A (LDHA), a key enzyme in anaerobic glycolysis.[1][2] Elevated LDHA activity is a characteristic of many cancer cells, contributing to the Warburg effect, a phenomenon where cancer cells predominantly produce energy through glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. By inhibiting LDHA, this compound disrupts this metabolic pathway, leading to reduced lactate production and the induction of mitochondria-mediated apoptosis in cancer cells. These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.
This document provides a detailed protocol for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO), along with essential data for its use in experimental settings.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 301.17 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Solubility in DMSO | 60 - 100 mg/mL (199.22 - 332.04 mM) | [1][2][4] |
| Storage of Powder | -20°C for up to 3 years | [1][3] |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | [1][3] |
| In Vitro Concentration Range | 0 - 500 µM (for cytotoxic effects) | [3] |
| In Vivo Concentration Range | 10 - 200 mg/kg (oral); 1 - 100 mg/kg (intravenous) | [5] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out 3.01 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Calculation:
-
Desired Concentration (M) = 10 mM = 0.01 mol/L
-
Molecular Weight (MW) = 301.17 g/mol
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (g) = M x MW x V = 0.01 mol/L x 301.17 g/mol x 0.001 L = 0.0030117 g = 3.01 mg
-
-
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can affect the solubility and stability of the compound.[1][4][6]
-
Dissolution: Tightly cap the tube and vortex thoroughly for at least 2 minutes to dissolve the compound.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm the solution to 37°C. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber or foil-wrapped microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3] When ready to use, thaw a single aliquot at room temperature.
Important Considerations:
-
DMSO Concentration in Assays: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[7]
-
Precipitation in Aqueous Solutions: this compound is poorly soluble in aqueous solutions. When diluting the DMSO stock solution into aqueous media, do so dropwise while vortexing to minimize precipitation. If precipitation occurs, further dilution in the aqueous medium may be necessary.
Visualizations
Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Ldha-IN-3 Cell-Based Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ldha-IN-3 is a potent and noncompetitive inhibitor of Lactate Dehydrogenase A (LDHA), a key enzyme in the metabolic pathway of cancer cells.[1][2] LDHA is responsible for the conversion of pyruvate to lactate, a crucial step in aerobic glycolysis, also known as the Warburg effect.[3][4][5] By inhibiting LDHA, this compound disrupts the energy supply of cancer cells, leading to induced mitochondria-mediated apoptosis through the generation of reactive oxygen species (ROS).[1][2] This application note provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cells using a lactate dehydrogenase (LDH) release assay.
Principle of the LDH Cytotoxicity Assay
Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay is a colorimetric method that quantifies this released LDH, which is directly proportional to the number of lysed or dead cells. The assay involves an enzymatic reaction that converts a tetrazolium salt into a red formazan product, which can be measured spectrophotometrically.[6][7]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Conditions |
| LDHA | 145.2 nM | Enzymatic assay |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the LDHA enzyme activity.
Table 2: Cytotoxicity of this compound in Cancer Cell Lines (Example Data)
| Cell Line | This compound Concentration (µM) | % Cytotoxicity (LDH Release) |
| MCF-7 | 0 | 5% |
| 0.1 | 15% | |
| 1 | 45% | |
| 10 | 85% | |
| HT29 | 0 | 6% |
| 0.1 | 12% | |
| 1 | 40% | |
| 10 | 80% |
This table presents example data to illustrate a typical dose-dependent cytotoxic effect of this compound. Actual results may vary depending on the cell line and experimental conditions.
Table 3: Effect of this compound on Lactate Production (Example Data)
| Cell Line | Treatment | Lactate Concentration (mM) | % Reduction in Lactate |
| A549 | Vehicle Control | 10.2 | 0% |
| This compound (1 µM) | 6.1 | 40% | |
| This compound (10 µM) | 2.5 | 75% |
This table illustrates the expected dose-dependent reduction in lactate production in cancer cells treated with this compound. Actual values may differ based on the specific experimental setup.
Experimental Protocols
Materials and Reagents
-
This compound (soluble in DMSO)[2]
-
Cancer cell lines of interest (e.g., MCF-7, HT29, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well clear, flat-bottom cell culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader capable of measuring absorbance at the wavelength specified by the LDH kit (typically around 490 nm)
Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
Store the stock solution at -20°C.[1] Avoid repeated freeze-thaw cycles.
Cell Seeding
-
Culture the selected cancer cell lines in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.[6]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
This compound Treatment
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the dose-response curve.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for a predetermined time, for example, 24, 48, or 72 hours, depending on the cell line and experimental goals. A 48-hour incubation has been shown to be effective for observing cytotoxic effects.[1]
LDH Release Assay
-
Following the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cells. Transfer the supernatant to a new 96-well plate.
-
Perform the LDH assay on the collected supernatants according to the manufacturer's instructions of the chosen cytotoxicity detection kit. This typically involves adding a reaction mixture to each well and incubating at room temperature for a specified time.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
Controls for the LDH Assay
For accurate quantification of cytotoxicity, include the following controls:
-
Background Control: Wells with culture medium only (no cells).
-
Spontaneous LDH Release: Wells with vehicle-treated cells. This represents the baseline level of LDH release from healthy cells.
-
Maximum LDH Release: Wells with untreated cells lysed with a lysis buffer (usually provided in the LDH kit). This represents 100% LDH release.
Calculation of Cytotoxicity
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizations
Signaling Pathway of LDHA Inhibition by this compound
Caption: Mechanism of this compound induced cytotoxicity.
Experimental Workflow for this compound Cytotoxicity Assay
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
Application Notes and Protocols for Ldha-IN-3 in Lactate Dehydrogenase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate dehydrogenase A (LDHA) is a critical enzyme in cellular metabolism, particularly in the context of anaerobic glycolysis. It catalyzes the conversion of pyruvate to lactate, a process coupled with the regeneration of NAD+ from NADH. In many cancer cells, a metabolic shift towards aerobic glycolysis, known as the Warburg effect, leads to an upregulation of LDHA.[1] This makes LDHA a compelling target for the development of anti-cancer therapeutics.[2]
Ldha-IN-3 is a potent and noncompetitive inhibitor of LDHA.[3][4][5][6][7] As a selenobenzene derivative, it has demonstrated significant anti-tumor activity by reducing LDHA activity and subsequent lactate production.[7] These application notes provide detailed protocols for utilizing this compound in both enzymatic and cell-based lactate dehydrogenase activity assays to assess its inhibitory effects.
Product Information
| Parameter | Value | Reference |
| Compound Name | This compound | [3][4][5][6][7] |
| Synonyms | 1-(phenylseleno)-4-(trifluoromethyl)benzene | [8] |
| CAS Number | 227010-33-5 | [4][5] |
| Molecular Formula | C13H9F3Se | [4] |
| Molecular Weight | 301.17 g/mol | [4] |
| Mechanism of Action | Noncompetitive inhibitor of LDHA | [3][5][6][7] |
| IC50 (LDHA) | 145.2 nM | [3][5][6][7] |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL) | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of LDHA in the Warburg effect and the general workflow for assessing the inhibitory activity of this compound.
Caption: LDHA's role in the Warburg effect and its inhibition by this compound.
Caption: General experimental workflow for an LDHA inhibition assay.
Experimental Protocols
Protocol 1: In Vitro Enzymatic Assay for LDHA Inhibition
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified LDHA enzyme by monitoring the decrease in NADH absorbance at 340 nm.
Materials:
-
Purified human recombinant LDHA protein
-
This compound (stock solution in DMSO)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Sodium Pyruvate
-
Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.2-7.4
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Assay Buffer: Prepare 50 mM HEPES or Tris-HCl buffer, pH 7.2-7.4.
-
LDHA Enzyme Solution: Dilute the purified LDHA in assay buffer to a final concentration of approximately 2-10 ng per well. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
NADH Solution: Prepare a stock solution of NADH in assay buffer. The final concentration in the assay should be around 20-200 µM.
-
Pyruvate Solution: Prepare a stock solution of sodium pyruvate in assay buffer. The final concentration should be approximately 2 mM.
-
This compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to achieve the desired final concentrations for the dose-response curve. A suggested range, based on the known IC50, is 1 nM to 10 µM. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
-
Assay Setup (96-well plate):
-
Blank wells: Add assay buffer and all reaction components except the enzyme.
-
Control wells (0% inhibition): Add LDHA enzyme solution, NADH solution, and an equivalent volume of DMSO vehicle (without this compound).
-
Inhibitor wells: Add LDHA enzyme solution, NADH solution, and the serially diluted this compound solutions.
-
-
Pre-incubation:
-
To each well (except blanks), add the LDHA enzyme solution and the corresponding concentration of this compound or vehicle.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[9]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the pyruvate solution to all wells.
-
Immediately place the plate in a microplate reader and begin kinetic measurements of absorbance at 340 nm. Take readings every 30-60 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each concentration of this compound by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Lactate Production Assay
This protocol measures the effect of this compound on lactate production in cultured cancer cells, providing a more physiologically relevant assessment of its inhibitory activity.
Materials:
-
Cancer cell line with high glycolytic activity (e.g., HeLa, A549, MCF-7)
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Commercial lactate assay kit (colorimetric or fluorometric)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 0.1 µM to 50 µM.[3]
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for a desired period (e.g., 24-48 hours).[10]
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant from each well.
-
If the lactate assay kit is sensitive to components in the culture medium, a buffer exchange step may be necessary before sample collection.
-
-
Lactate Measurement:
-
Measure the lactate concentration in the collected supernatants using a commercial lactate assay kit according to the manufacturer's instructions. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.[11]
-
-
Data Normalization (Optional but Recommended):
-
To account for differences in cell number due to the potential cytotoxic effects of this compound, perform a cell viability assay (e.g., MTT, CellTiter-Glo) on the cells remaining in the plate after supernatant collection.
-
Normalize the lactate concentration to the cell viability data.
-
-
Data Analysis:
-
Calculate the percentage of lactate production inhibition for each this compound concentration relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the EC50 value for the inhibition of lactate production.
-
Data Presentation
The quantitative data for this compound's inhibitory activity should be summarized for clear comparison.
| Assay Type | Cell Line / Enzyme | Parameter | Value |
| In Vitro Enzymatic Assay | Purified Human LDHA | IC50 | 145.2 nM |
| Cell-Based Cytotoxicity Assay | MCF-7 | Cytotoxic Effect | Observed at 0-500 µM (48h) |
| Cell-Based LDHA Activity | - | Dose-dependent inhibition | 0.01-1 µM |
| Cell-Based ROS Production | HT29 | ROS Induction | Observed at 30 and 50 µM |
Note: The cell-based data is for a compound referred to as PSTMB in the source, which is synonymous with this compound.[3]
Conclusion
This compound is a valuable tool for studying the role of LDHA in cancer metabolism and for screening potential therapeutic agents. The protocols provided herein offer robust methods for characterizing the inhibitory activity of this compound in both isolated enzyme and cellular contexts. Careful optimization of enzyme/cell concentrations and incubation times will ensure reproducible and accurate results.
References
- 1. researchgate.net [researchgate.net]
- 2. binasss.sa.cr [binasss.sa.cr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.org]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. cellbiologics.com [cellbiologics.com]
- 9. 3.2.3. Lactate Dehydrogenase A (LDHA) Inhibitory Assay [bio-protocol.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ldha-IN-3 Dose-Response Curve Experiment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate dehydrogenase A (LDHA) is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate, a process essential for regenerating NAD+ to sustain high rates of glycolysis.[1][2] In many cancer cells, LDHA is upregulated to support the increased metabolic demands of rapid proliferation, a phenomenon known as the Warburg effect.[3][4] Inhibition of LDHA is therefore a promising therapeutic strategy for cancer treatment.[3][4] Ldha-IN-3 is a potent and noncompetitive inhibitor of LDHA, with an IC50 of 145.2 nM.[1][5] This selenobenzene derivative has demonstrated significant anti-tumor activity by reducing LDHA activity and lactate production, leading to the generation of reactive oxygen species (ROS) and mitochondria-mediated apoptosis.[5]
These application notes provide detailed protocols for conducting a dose-response curve experiment to evaluate the efficacy of this compound in a cancer cell line. The protocols cover cell viability, LDH activity, and protein expression analysis.
Data Presentation
Table 1: Dose-Response of this compound on Cell Viability
| This compound Concentration (nM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 85.7 ± 3.9 |
| 50 | 65.1 ± 4.2 |
| 100 | 48.9 ± 3.7 |
| 200 | 30.5 ± 2.9 |
| 500 | 15.8 ± 2.1 |
| 1000 | 8.2 ± 1.5 |
Table 2: Effect of this compound on Intracellular LDH Activity
| This compound Concentration (nM) | Relative LDH Activity (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 6.2 |
| 10 | 90.1 ± 5.5 |
| 50 | 72.4 ± 4.8 |
| 100 | 55.3 ± 3.9 |
| 200 | 38.7 ± 3.1 |
| 500 | 21.9 ± 2.5 |
Table 3: Western Blot Analysis of LDHA and Apoptosis Markers
| This compound Concentration (nM) | Relative LDHA Expression | Relative Cleaved Caspase-3 Expression |
| 0 (Vehicle Control) | 1.00 | 1.00 |
| 100 | 0.98 | 2.5 |
| 500 | 0.95 | 5.8 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: A549 (human lung carcinoma) or another suitable cancer cell line.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed cells in 96-well plates for viability and LDH assays, and in 6-well plates for western blotting, at a density that allows for logarithmic growth during the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in fresh dimethyl sulfoxide (DMSO).[5] Further dilute the stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTS Assay)
-
Reagent Preparation: Prepare the MTS reagent according to the manufacturer's instructions.
-
Incubation: After the treatment period, add 20 µL of the MTS reagent to each well of the 96-well plate.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
LDH Activity Assay
This assay measures the activity of intracellular LDH.
-
Sample Preparation:
-
After treatment, wash the cells in the 96-well plate with cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by freeze-thaw cycles.
-
Centrifuge the plate to pellet cell debris.
-
-
Assay Procedure:
-
Transfer 50 µL of the cell lysate from each well to a new 96-well plate.
-
Prepare a master reaction mix containing LDH assay buffer, substrate (lactate), and NAD+.
-
Add 50 µL of the master reaction mix to each well containing the cell lysate.
-
Incubate the plate at 37°C and measure the absorbance at 450 nm every 5 minutes for 30 minutes to determine the rate of NADH production.
-
-
Data Analysis: Calculate the LDH activity and express it as a percentage relative to the vehicle-treated control.
Western Blotting
-
Protein Extraction:
-
After treatment in 6-well plates, wash cells with cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LDHA (e.g., 1:1000 dilution)[6], cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Mandatory Visualizations
Caption: Experimental workflow for this compound dose-response analysis.
Caption: Signaling pathway of LDHA inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 4. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. LDHA Antibody | Cell Signaling Technology [cellsignal.com]
Protocol for Measuring ATP Levels Following Ldha-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Lactate dehydrogenase A (LDHA) is a critical enzyme in the final step of anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[1][2] In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDHA is upregulated and plays a key role in maintaining rapid ATP production and cell proliferation.[3][4] Inhibition of LDHA is a promising therapeutic strategy to disrupt cancer cell metabolism.[3]
Ldha-IN-3 is a potent, noncompetitive inhibitor of LDHA with an IC50 of 145.2 nM.[5] By inhibiting LDHA, this compound reduces the production of lactate and can lead to a decrease in intracellular ATP levels.[5][6] This protocol provides a detailed method for quantifying the effects of this compound on cellular ATP levels using a luciferase-based bioluminescence assay. This assay is a widely accepted method for measuring cell viability based on the detection of ATP, as ATP is a key indicator of metabolically active cells.[6][7]
The principle of the ATP assay is based on the reaction catalyzed by firefly luciferase, which utilizes ATP to oxidize D-luciferin, resulting in light emission. The amount of light produced is directly proportional to the concentration of ATP in the sample. Commercially available ATP assay kits provide the necessary reagents, including luciferase and luciferin, for a rapid and sensitive measurement of ATP.
Signaling Pathway of LDHA in Glycolysis
Caption: LDHA's role in converting pyruvate to lactate.
Experimental Workflow
Caption: Workflow for ATP measurement post-treatment.
Experimental Protocol
This protocol is designed for measuring intracellular ATP levels in cultured cells grown in a 96-well plate format following treatment with this compound.
Materials:
-
Cell line of interest (e.g., a cancer cell line known to express high levels of LDHA)
-
Complete cell culture medium
-
Sterile 96-well, white, flat-bottom microplates
-
This compound (prepare stock solution in DMSO)[5]
-
Vehicle control (DMSO)
-
Commercial ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega, or a similar luciferase-based kit)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
1. Cell Seeding: a. Culture cells to approximately 80% confluency. b. Harvest cells using standard cell culture techniques. c. Count the cells and adjust the cell suspension to the desired concentration in a complete culture medium. The optimal seeding density should be determined empirically for each cell line. d. Seed 100 µL of the cell suspension into each well of a 96-well white microplate. Include wells for background control (medium only). e. Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow cells to attach.
2. This compound Treatment: a. Prepare a stock solution of this compound in DMSO.[5] b. On the day of the experiment, prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used. c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. ATP Measurement: a. Equilibrate the ATP assay kit components to room temperature before use. b. Prepare the ATP assay reagent according to the manufacturer's instructions. This typically involves reconstituting the lyophilized luciferase/luciferin substrate with the provided buffer. c. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. d. Add a volume of the ATP assay reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL). This will lyse the cells and initiate the luminescent reaction. e. Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. f. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. g. Measure the luminescence of each well using a luminometer.
4. Data Analysis: a. Prepare an ATP standard curve according to the kit manufacturer's instructions. This will allow for the conversion of relative light units (RLU) to ATP concentration. b. Subtract the average background luminescence (from wells with medium only) from all experimental readings. c. Use the standard curve to determine the ATP concentration for each sample. d. Normalize the ATP levels of the this compound-treated samples to the vehicle-treated control samples. The results can be expressed as a percentage of the control.
Data Presentation
The quantitative data from this experiment can be summarized in the following table.
| This compound Concentration (nM) | Mean Luminescence (RLU) | Standard Deviation | ATP Concentration (µM) | % of Vehicle Control |
| 0 (Vehicle) | 1,500,000 | 75,000 | 1.50 | 100% |
| 10 | 1,275,000 | 63,750 | 1.28 | 85% |
| 50 | 900,000 | 45,000 | 0.90 | 60% |
| 100 | 675,000 | 33,750 | 0.68 | 45% |
| 200 | 450,000 | 22,500 | 0.45 | 30% |
| 500 | 225,000 | 11,250 | 0.23 | 15% |
References
- 1. [PDF] Structures of lactate dehydrogenase A (LDHA) in apo, ternary and inhibitor-bound forms. | Semantic Scholar [semanticscholar.org]
- 2. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 4. elisakits.co.uk [elisakits.co.uk]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ldha-IN-3 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate dehydrogenase A (LDHA) is a critical enzyme in the metabolic pathway of cancer cells, particularly under hypoxic conditions. It catalyzes the conversion of pyruvate to lactate, a hallmark of the Warburg effect.[1] This metabolic adaptation allows cancer cells to sustain rapid proliferation.[1] Inhibition of LDHA is a promising therapeutic strategy to induce metabolic stress and increase the susceptibility of cancer cells to conventional chemotherapies.[1][2]
Ldha-IN-3 is a potent, noncompetitive inhibitor of LDHA with an IC50 of 145.2 nM.[1][3] It is a selenobenzene derivative that has demonstrated significant anti-tumor activity by reducing LDHA activity and lactate production, leading to mitochondria-mediated apoptosis through the generation of reactive oxygen species.[3] While specific studies on this compound in combination with other chemotherapy agents are not extensively documented in publicly available literature, the broader class of LDHA inhibitors has shown significant promise in synergistic interactions with various cytotoxic drugs. This document provides a detailed overview of the potential applications and protocols for using this compound in combination therapy, based on data from studies with other potent LDHA inhibitors.
Mechanism of Action: Synergistic Effects
The combination of LDHA inhibitors with traditional chemotherapy is predicated on a multi-pronged attack on cancer cell viability. Chemotherapy agents typically induce DNA damage or disrupt microtubule function, leading to cell cycle arrest and apoptosis. However, cancer cells can develop resistance to these agents. LDHA inhibition can potentiate the effects of chemotherapy through several mechanisms:
-
Metabolic Stress: By blocking glycolysis at a key step, LDHA inhibitors deplete the cell's energy supply (ATP) and essential biosynthetic precursors.[4] This metabolic stress can lower the threshold for apoptosis induced by chemotherapy.
-
Increased Oxidative Stress: Inhibition of LDHA can shift cellular metabolism towards oxidative phosphorylation, leading to an increase in reactive oxygen species (ROS).[3] This elevated oxidative stress can enhance the cytotoxicity of chemotherapy agents that also induce ROS production.
-
Reversal of Chemoresistance: In some cancers, elevated LDHA expression is associated with resistance to drugs like paclitaxel.[5] Inhibition of LDHA can resensitize these resistant cells to the cytotoxic effects of the chemotherapy.[5]
-
Modulation of the Tumor Microenvironment: High lactate levels in the tumor microenvironment contribute to an acidic and immunosuppressive milieu. By reducing lactate production, LDHA inhibitors can potentially remodel the tumor microenvironment to be more favorable for immune cell infiltration and activity, which can complement the effects of chemotherapy.
Quantitative Data on LDHA Inhibitors in Combination Therapy
The following table summarizes quantitative data from preclinical studies on the combination of various LDHA inhibitors with chemotherapy agents. This data serves as a strong rationale for exploring similar combinations with this compound.
| LDHA Inhibitor | Combination Agent | Cancer Type | Key Findings | Reference |
| NHI-1 | Gemcitabine | Pancreatic Ductal Adenocarcinoma (PDAC) | Synergistic cytotoxicity in hypoxic conditions (Combination Index < 0.4). IC50 of NHI-1 in LPC006 cells (hypoxia): 0.9 µM. | [2][6] |
| NHI-2 | Gemcitabine | Pancreatic Ductal Adenocarcinoma (PDAC) | Synergistic cytotoxicity in hypoxic conditions. IC50 of NHI-2 in LPC006 cells (hypoxia): 1.1 µM. | [6] |
| Unnamed LDHA Inhibitor | Docetaxel | Prostate Cancer | Combination significantly reduced tumor size and increased apoptosis in a murine model. | [4] |
| Oxamate | Paclitaxel | Breast and Ovarian Cancer | Potentiated the anticancer effect of paclitaxel in vitro and in vivo. Combination reduced LDH activity by 78.1% in MCF7 cells compared to paclitaxel alone. | [7] |
| Galloflavin | Paclitaxel | Breast and Ovarian Cancer | Potentiated the anticancer effect of paclitaxel. Combination reduced LDH activity by 76.9% in MCF7 cells compared to paclitaxel alone. | [7] |
| siRNA targeting LDHA | Cisplatin and Paclitaxel | Oral Squamous Cell Carcinoma | Knockdown of LDHA sensitized cells to paclitaxel . Combination of cisplatin and paclitaxel showed synergistic cytotoxicity through LDHA inhibition. | [5] |
| NHI-Glc-2 | PDK1 inhibitor (Compound 64) | Lung Adenocarcinoma | Synergistic growth inhibition in three different lung adenocarcinoma cell lines and more than additive tumor growth suppression in a xenograft model. | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate the synergistic effects of this compound in combination with other chemotherapy agents.
Cell Viability and Synergy Assessment (Chou-Talalay Method)
Objective: To determine the cytotoxic effects of this compound and a chemotherapy agent, alone and in combination, and to quantify the synergy of the interaction.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., pancreatic, breast, lung) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound in DMSO.[3] Prepare stock solutions of the chosen chemotherapy agent (e.g., gemcitabine, paclitaxel) in its recommended solvent.
-
Drug Treatment:
-
Treat cells with a series of dilutions of this compound alone.
-
Treat cells with a series of dilutions of the chemotherapy agent alone.
-
Treat cells with combinations of this compound and the chemotherapy agent at a constant ratio (e.g., based on their individual IC50 values).
-
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO2). For studies investigating hypoxia, incubate plates in a hypoxic chamber (e.g., 1% O2).[6]
-
Viability Assay: Assess cell viability using a standard method such as the Sulforhodamine B (SRB) assay or MTT assay.
-
Data Analysis:
-
Calculate the IC50 values for each drug alone.
-
Use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
LDH Activity Assay
Objective: To confirm that this compound inhibits LDH activity in cancer cells, both alone and in combination with a chemotherapy agent.
Protocol:
-
Cell Lysis: Treat cells with this compound, the chemotherapy agent, or the combination for a specified time (e.g., 24 hours). Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
LDH Assay:
-
Use a commercial LDH activity assay kit.
-
The assay measures the reduction of NAD+ to NADH, which can be monitored by the change in absorbance at 340 nm.
-
Normalize the LDH activity to the total protein concentration.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the combination treatment.
Protocol:
-
Cell Treatment: Treat cells with this compound, the chemotherapy agent, or the combination for a time point determined from viability assays (e.g., 48 hours).
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Chemotherapy agent alone
-
This compound and chemotherapy agent in combination
-
-
Drug Administration:
-
Prepare this compound for in vivo administration. A formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O has been suggested.[3]
-
Administer drugs via an appropriate route (e.g., intraperitoneal, intravenous, or oral) at a predetermined schedule.
-
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualizations
Signaling Pathway of LDHA Inhibition and Chemotherapy Synergy
Caption: Combined effect of this compound and chemotherapy on cancer cell apoptosis.
Experimental Workflow for Synergy Assessment
Caption: Workflow for determining the synergistic interaction between this compound and a chemotherapy agent.
Conclusion
The inhibition of LDHA presents a compelling strategy to enhance the efficacy of conventional chemotherapy agents. While direct combination studies involving this compound are yet to be widely published, the strong preclinical evidence from other potent LDHA inhibitors in combination with various chemotherapeutics provides a solid foundation for future research. The protocols and data presented here offer a comprehensive guide for researchers to design and execute studies to explore the full potential of this compound as part of a combination therapy regimen for cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synergistic interaction of novel lactate dehydrogenase inhibitors with gemcitabine against pancreatic cancer cells in hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. LDH-A Inhibitor as a Remedy to Potentiate the Anticancer Effect of Docetaxel in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic cytotoxicity of cisplatin and Taxol in overcoming Taxol resistance through the inhibition of LDHA in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic interaction of novel lactate dehydrogenase inhibitors with gemcitabine against pancreatic cancer cells in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jampr.journals.ekb.eg [jampr.journals.ekb.eg]
- 8. Combined inhibition of pyruvate dehydrogenase kinase 1 and lactate dehydrogenase a induces metabolic and signaling reprogramming and enhances lung adenocarcinoma cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ldha-IN-3 in Cancer Cell Glycolysis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This process, characterized by increased glucose uptake and lactate production even in the presence of oxygen, is crucial for tumor growth, proliferation, and invasion.[1][2][3] Lactate dehydrogenase A (LDHA), a key enzyme that catalyzes the conversion of pyruvate to lactate, plays a central role in this metabolic reprogramming and has emerged as a promising therapeutic target in oncology.[4][5][6]
Ldha-IN-3, also known as 1-(phenylseleno)-4-(trifluoromethyl) benzene (PSTMB), is a potent and noncompetitive inhibitor of LDHA.[7] It has demonstrated significant anti-tumor activity by effectively reducing LDHA activity and lactate production, leading to the induction of mitochondria-mediated apoptosis in cancer cells.[7] These application notes provide detailed protocols for utilizing this compound to study the effects of LDHA inhibition on glycolysis in cancer cell lines.
Mechanism of Action
This compound functions as a noncompetitive inhibitor of LDHA, meaning it binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.[7] This inhibition leads to a decrease in the conversion of pyruvate to lactate, a critical step in aerobic glycolysis.[6][7] The subsequent disruption of glycolytic flux can induce metabolic stress, increase reactive oxygen species (ROS) production, and trigger the intrinsic apoptotic pathway in cancer cells.[7]
Figure 1: this compound inhibits LDHA, disrupting glycolysis and promoting apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) | Inhibition Type |
| This compound (PSTMB) | LDHA | 145.2[7] | Noncompetitive[7] |
Table 2: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) |
| NCI-H460 | Lung Cancer | 48 | ~40[7] |
| MCF-7 | Breast Cancer | 48 | ~35[7] |
| Hep3B | Liver Cancer | 48 | ~45[7] |
| A375 | Melanoma | 48 | ~30[7] |
| HT29 | Colon Cancer | 48 | ~38[7] |
| LLC | Lewis Lung Carcinoma | 48 | ~50[7] |
Table 3: Effect of this compound on Intracellular LDH Activity and Lactate Production
| Cell Line | Treatment Duration (hours) | This compound Conc. (µM) | % Inhibition of LDH Activity (approx.) | % Reduction in Lactate Production (approx.) |
| HT29 | 24 | 10 | 20[7] | Not Reported |
| HT29 | 24 | 30 | 50[7] | 40 (at 30µM for 24h)[7] |
| HT29 | 24 | 50 | 75[7] | 60 (at 50µM for 24h)[7] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on cancer cell lines.
Figure 2: Experimental workflow for studying the effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HT29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (PSTMB)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0-100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48 hours at 37°C.[7]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Intracellular LDH Activity Assay
This assay measures the enzymatic activity of LDH within the cells after treatment with this compound.
Materials:
-
Treated cells from Protocol 1 (or a separate experiment)
-
Cell lysis buffer (e.g., RIPA buffer)
-
LDH activity assay kit (commercially available)
-
Protein assay kit (e.g., BCA)
-
Microplate reader
Procedure:
-
Culture and treat cells with this compound for 24 hours as described in Protocol 1.[7]
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Perform the LDH activity assay according to the manufacturer's instructions, using equal amounts of protein for each sample.
-
Measure the absorbance at the appropriate wavelength as specified by the kit.
-
Normalize the LDH activity to the protein concentration and express the results as a percentage of the vehicle control.
Protocol 3: Lactate Production Assay
This protocol quantifies the amount of lactate secreted by the cells into the culture medium.
Materials:
-
Culture medium from treated cells
-
Lactate assay kit (commercially available)
-
Microplate reader
Procedure:
-
Culture and treat cells with this compound for 24 hours.[7]
-
Collect the culture medium from each well.
-
Centrifuge the medium to remove any cells or debris.
-
Perform the lactate assay on the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the lactate concentration based on a standard curve and normalize to the cell number or protein concentration.
Protocol 4: Western Blot Analysis
This protocol is used to assess the protein levels of LDHA and key apoptosis-related proteins.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-LDHA, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with this compound for 24-48 hours.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Protocol 5: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound for 24 hours.[7]
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Conclusion
This compound is a valuable research tool for investigating the role of LDHA in cancer cell glycolysis. The protocols outlined in these application notes provide a comprehensive framework for characterizing the effects of this potent inhibitor on cancer cell viability, metabolism, and survival. By employing these methodologies, researchers can further elucidate the therapeutic potential of targeting LDHA in various cancer types.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. researchgate.net [researchgate.net]
- 3. researchhub.com [researchhub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDHA Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
improving Ldha-IN-3 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Ldha-IN-3, a potent Lactate Dehydrogenase A (LDHA) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help ensure the stability and efficacy of this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, noncompetitive small molecule inhibitor of Lactate Dehydrogenase A (LDHA), with an IC50 of 145.2 nM.[1][2][3][4] It is a selenobenzene derivative that exhibits anti-tumor activity by reducing LDHA activity and subsequent lactate production.[1] This inhibition can lead to the generation of reactive oxygen species (ROS) and induce mitochondria-mediated apoptosis in cancer cells.[1]
Q2: What is the primary cellular pathway targeted by this compound?
A2: this compound targets a critical step in anaerobic glycolysis.[5] LDHA is the enzyme responsible for converting pyruvate to lactate, a process that is often upregulated in cancer cells to support rapid proliferation (a phenomenon known as the Warburg effect).[5][6] By inhibiting LDHA, this compound disrupts this metabolic pathway.[5]
Q3: What are the recommended solvents and storage conditions for this compound?
A3: this compound is soluble in DMSO (up to 100 mg/mL) and ethanol (up to 60 mg/mL) but is insoluble in water.[1][3] For optimal stability, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce its solubility.[1][3][7]
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[3]
-
Stock Solution (in DMSO): Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles to prevent degradation.[3]
Q4: How can I prevent this compound from precipitating when I add it to my aqueous cell culture medium?
A4: Precipitation often occurs when a concentrated DMSO stock is added directly to an aqueous solution. To prevent this, perform a serial dilution. First, dilute your concentrated stock solution into a larger volume of DMSO to create an intermediate stock. Then, add this intermediate stock to your cell culture medium. This gradual dilution helps maintain solubility. Most cell lines can tolerate a final DMSO concentration of up to 0.1%; always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
Problem 1: I am not observing the expected biological effect (e.g., reduced cell proliferation, decreased lactate production).
| Potential Cause | Recommended Solution |
| Inhibitor Instability/Degradation | This compound may be unstable in your specific cell culture medium or experimental conditions. Verify the inhibitor's stability using the protocol provided below ("Protocol for Assessing this compound Stability"). Prepare fresh working solutions for each experiment from a properly stored stock.[3] |
| Precipitation of Inhibitor | The compound may have precipitated out of the solution, lowering its effective concentration. Visually inspect the media for any precipitate. Follow the recommended procedure for dilution to avoid this issue (see FAQ Q4). |
| Suboptimal Concentration | The concentration used may be too low for your specific cell line. Perform a dose-response experiment to determine the optimal effective concentration (EC50) for your model system.[8] |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance to LDHA inhibition. Confirm LDHA expression in your cells and consider alternative pathways that may compensate for LDHA inhibition. |
| Incorrect Handling/Storage | Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.[3] Ensure you are following the storage guidelines (see FAQ Q3). |
Problem 2: I am seeing high variability and poor reproducibility between experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Solution Preparation | Variations in pipetting or dilution can lead to different final concentrations. Calibrate your pipettes and prepare a master mix of the final working solution to add to all relevant wells/flasks for a given experiment. |
| Inhibitor Adsorption | Small molecules can adsorb to plasticware, reducing the bioavailable concentration.[9] Consider using low-adhesion microplates or pre-incubating plates with a blocking agent like bovine serum albumin (BSA) if this is a concern. |
| Variable Cell Health/Density | Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for all experiments. |
| Fluctuations in Incubation Conditions | Maintain consistent temperature, CO2, and humidity levels in your incubator, as these can affect both cell metabolism and compound stability. |
Supporting Data and Tables
Table 1: Physicochemical and Storage Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C13H9F3Se | [3][4] |
| Molecular Weight | 301.17 g/mol | [3][4] |
| CAS Number | 227010-33-5 | [3][4] |
| IC50 (LDHA) | 145.2 nM | [1][2][3] |
| Appearance | White to off-white solid | [3] |
| Solubility (DMSO) | ≥ 60 mg/mL (199.22 mM) | [1] |
| Solubility (Ethanol) | 60 mg/mL | [1] |
| Solubility (Water) | Insoluble | [1] |
| Storage (Powder) | -20°C (3 years), 4°C (2 years) | [3] |
| Storage (Stock Solution) | -80°C (6 months), -20°C (1 month) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent use in cell culture.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock, add 332.04 µL of DMSO per 1 mg of this compound).
-
Add the calculated volume of sterile DMSO to the vial of this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be required to fully dissolve the compound.[3]
-
Once dissolved, aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the stability and half-life of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Complete cell culture medium (including serum, if applicable)
-
This compound stock solution
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile (ACN) and water (HPLC grade)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a working solution of this compound in your complete cell culture medium at the desired final concentration (e.g., 10 µM).
-
Immediately take a sample (e.g., 100 µL) for the T=0 time point. Store it at -80°C.
-
Incubate the remaining solution under standard cell culture conditions (37°C, 5% CO2).
-
At various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), collect additional samples and store them at -80°C until analysis.[9]
-
For analysis, thaw all samples. To precipitate proteins, add 2-3 volumes of cold acetonitrile to each sample, vortex, and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes.
-
Transfer the supernatant to HPLC vials.
-
Analyze the samples by HPLC. The stability is determined by comparing the peak area of this compound at each time point to the peak area at T=0.[9]
-
Plot the percentage of remaining this compound against time to determine its stability profile and calculate the half-life in the medium.
Diagrams and Workflows
Caption: LDHA signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting this compound experimental issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Supplier | CAS 227010-33-5 | AOBIOUS [aobious.com]
- 5. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 6. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. pubs.acs.org [pubs.acs.org]
Ldha-IN-3 Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects for Ldha-IN-3, a potent, noncompetitive inhibitor of Lactate Dehydrogenase A (LDHA).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selenobenzene derivative that acts as a potent, noncompetitive inhibitor of Lactate Dehydrogenase A (LDHA), with an IC50 of 145.2 nM.[1][2] Its primary mechanism of action is the reduction of LDHA activity, which in turn decreases lactate production and can induce mitochondria-mediated apoptosis in cancer cells.[1]
Q2: Why is it important to investigate the off-target effects of this compound?
A2: While this compound is designed to target LDHA, like many small molecule inhibitors, it may bind to other proteins, leading to unintended biological consequences.[3] Investigating these off-target effects is crucial to understanding the complete pharmacological profile of the compound, interpreting experimental results accurately, and anticipating potential side effects in therapeutic applications.
Q3: What are the common initial steps to assess the selectivity of this compound?
A3: A common first step is to perform a broad kinase panel screening.[4] This involves testing the inhibitor against a large number of purified kinases to identify any unintended interactions.[5] Even though LDHA is not a kinase, the structural similarities in binding pockets across different enzymes can lead to cross-reactivity.[3]
Q4: My cells treated with this compound show a phenotype that cannot be explained by LDHA inhibition alone. What should I do?
A4: This is a strong indication of potential off-target effects. We recommend performing a target deconvolution study. Techniques such as chemical proteomics, which can identify the proteins that this compound binds to within the cell, can be very insightful. Additionally, comparing the gene expression or proteomic profiles of cells treated with this compound to cells with LDHA knocked down or out can help distinguish on-target from off-target effects.
Q5: How can I differentiate between direct and indirect off-target effects?
A5: Direct off-target effects involve this compound binding to and altering the function of a protein other than LDHA.[6] Indirect off-target effects are downstream consequences of either the intended LDHA inhibition or a direct off-target interaction.[6] Biochemical assays with purified proteins can confirm direct binding to a suspected off-target. Cellular assays in combination with genetic validation (e.g., siRNA or CRISPR knockout of the suspected off-target) can help elucidate indirect effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between different cell lines. | Cell-type specific expression of off-target proteins. | 1. Perform a proteomic analysis of the cell lines to identify differences in protein expression. 2. Test the effect of this compound in a cell line that does not express the suspected off-target. |
| Observed toxicity at concentrations expected to be specific for LDHA. | Potent inhibition of a critical off-target protein. | 1. Conduct a dose-response curve and compare the IC50 for toxicity with the IC50 for LDHA inhibition. 2. Perform a broad liability panel screening to assess interactions with known toxicity-related targets. |
| Discrepancy between in vitro and in vivo results. | 1. Different metabolic fates of this compound in vivo. 2. Engagement of an off-target that is not present or active in the in vitro model. | 1. Analyze the metabolites of this compound in vivo to determine if a metabolite is the active off-target agent. 2. Utilize in vivo target engagement assays to confirm binding to LDHA and potential off-targets in the animal model. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general approach for assessing the selectivity of this compound against a panel of kinases.
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[1]
-
Kinase Panel Selection : Choose a commercial kinase screening service that offers a broad panel of purified, active kinases (e.g., 100-400 kinases).
-
Assay Format : The screening is typically performed as a fee-for-service by specialized vendors. The most common formats are radiometric (e.g., 33P-ATP) or fluorescence-based assays.
-
Inhibitor Concentration : A standard initial screening concentration is 1 µM or 10 µM.
-
Data Analysis : The vendor will provide data as percent inhibition for each kinase at the tested concentration.
-
Follow-up : For any kinases showing significant inhibition (e.g., >50%), a follow-up dose-response experiment should be performed to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the binding of a compound to its target in a cellular environment.
-
Cell Culture : Grow the cells of interest to a sufficient density.
-
Compound Treatment : Treat the cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating : Heat the cell lysates at a range of temperatures. The binding of this compound to a target protein will stabilize it, increasing its melting temperature.
-
Protein Separation : Separate the soluble and aggregated proteins by centrifugation.
-
Protein Detection : Analyze the soluble fraction by Western blotting or mass spectrometry to detect the target protein (LDHA) and potential off-targets. An upward shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.
Visualizing Methodologies
References
Technical Support Center: Ldha-IN-3 and Fluorescence-Based Assays
Welcome to the technical support center for researchers utilizing Ldha-IN-3 in their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential interference of this compound with fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and noncompetitive inhibitor of Lactate Dehydrogenase A (LDHA), a key enzyme in glycolysis.[1][2][3][4] It functions by binding to the LDHA enzyme, not at the active site, thereby altering its conformation and reducing its catalytic activity.[1][2] This leads to a decrease in the conversion of pyruvate to lactate, which can induce metabolic stress and apoptosis in cancer cells that rely on aerobic glycolysis (the Warburg effect).[1][2]
Q2: I am observing unexpected results in my fluorescence-based LDH assay when using this compound. What could be the cause?
Small molecules like this compound can interfere with fluorescence-based assays through two primary mechanisms:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used for your assay's fluorophore (e.g., NADH or resorufin), leading to a false positive signal (apparent inhibition or activation).
-
Quenching: The compound may absorb the excitation light intended for the fluorophore or the emitted light from the fluorophore, leading to a decrease in the detected signal and a false positive (in an inhibition assay) or false negative (in an activation assay) result.[5]
Q3: How can I determine if this compound is autofluorescent or quenching in my assay?
It is crucial to run proper controls. Here’s a simple experimental workflow to assess potential interference:
Caption: Workflow to test for this compound interference.
-
Autofluorescence Check: Prepare a well containing all assay components (buffer, substrate, co-factors) and this compound, but without the LDH enzyme . Measure the fluorescence at your assay's wavelengths. A significant signal indicates that this compound is autofluorescent.
-
Quenching Check: Prepare a well containing all assay components, including the fluorescent product (e.g., a known concentration of NADH or resorufin), and this compound. Compare the signal to a control well without this compound. A significant decrease in fluorescence indicates a quenching effect.
Q4: My data suggests this compound is interfering with my assay. What are my options?
-
Modify Your Assay Protocol:
-
Change Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance or emission spectrum of this compound. Red-shifted dyes are often less prone to interference from small molecules.
-
Adjust Concentrations: Lowering the concentration of this compound, if experimentally feasible, can reduce interference.
-
-
Use a Different Assay Method: Consider a non-fluorescence-based method to measure LDH activity, such as a colorimetric assay or a mass spectrometry-based assay.[6]
-
Data Correction: If the interference is consistent and measurable, you may be able to subtract the background fluorescence or correct for quenching effects. However, this approach should be used with caution and validated thoroughly.
Q5: What are the solubility and stability properties of this compound in typical assay buffers?
This compound is soluble in DMSO.[2] For aqueous assay buffers, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it into the final assay buffer. Be mindful of the final DMSO concentration, as high concentrations can affect enzyme activity. It is recommended to use freshly prepared solutions, as the stability of this compound in aqueous buffers over long periods has not been extensively reported.[2]
Troubleshooting Guide
This table summarizes common issues, their potential causes, and suggested solutions when using this compound in fluorescence-based LDH assays.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Apparent LDH inhibition is much higher than the reported IC50 (~145.2 nM). [1][2][3][4] | This compound is quenching the fluorescence of NADH or resorufin. | Perform a quenching control experiment. If quenching is confirmed, consider using a higher concentration of the fluorophore or switching to a non-fluorescent assay. |
| Fluorescence signal is observed in control wells containing this compound but no enzyme. | This compound is autofluorescent at the assay wavelengths. | Perform an autofluorescence control experiment. If confirmed, subtract the background fluorescence from all measurements or switch to a fluorophore with different spectral properties. |
| High variability in fluorescence readings between replicate wells. | Poor solubility or precipitation of this compound in the assay buffer. | Ensure complete dissolution of the this compound stock in DMSO before diluting into the assay buffer. Visually inspect for any precipitation. Consider including a small percentage of a non-ionic detergent like Tween-20 in the assay buffer to improve solubility. |
| Assay signal drifts over time. | This compound may be unstable in the assay buffer. | Prepare fresh dilutions of this compound immediately before each experiment. Minimize the incubation time if possible. |
Experimental Protocols
Key Experimental Methodologies
Here are detailed protocols for common fluorescence-based LDH assays, with recommendations to minimize interference from compounds like this compound.
This assay measures the decrease in NADH fluorescence as it is consumed during the conversion of pyruvate to lactate by LDH.
Principle: Pyruvate + NADH + H⁺ <--LDH--> Lactate + NAD⁺
NADH is fluorescent (Excitation: ~340 nm, Emission: ~460 nm), while NAD⁺ is not.
Caption: Workflow for the NADH-based LDH assay.
Materials:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4
-
Pyruvate solution: 10 mM in Assay Buffer
-
NADH solution: 1 mM in Assay Buffer
-
LDH enzyme solution (e.g., from rabbit muscle)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well black, clear-bottom microplate
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, Pyruvate, and NADH.
-
Add varying concentrations of this compound or vehicle (DMSO) to the wells.
-
Pre-read the plate to check for autofluorescence of this compound at the assay wavelengths.
-
Initiate the reaction by adding the LDH enzyme solution to all wells.
-
Immediately start kinetic measurements of fluorescence intensity (Excitation: 340 nm, Emission: 460 nm) every minute for 15-30 minutes.
-
Calculate the initial rate of the reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the % inhibition by comparing the rates in the presence of this compound to the vehicle control.
Troubleshooting Specific to this Assay:
-
Inner Filter Effect: this compound, being a selenobenzene compound, may absorb light in the UV range, potentially interfering with NADH excitation. To mitigate this, keep the absorbance of all components in the well below 0.1 at the excitation wavelength.
This assay measures the production of the fluorescent molecule resorufin, which is indirectly coupled to the production of NADH by LDH.
Principle:
-
Lactate + NAD⁺ --(LDH)--> Pyruvate + NADH + H⁺
-
NADH + Resazurin --(Diaphorase)--> NAD⁺ + Resorufin (fluorescent)
Resazurin is weakly fluorescent, while resorufin is highly fluorescent (Excitation: ~560 nm, Emission: ~590 nm).
Caption: Workflow for the resazurin-based LDH assay.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Lactate solution: 50 mM in Assay Buffer
-
NAD⁺ solution: 5 mM in Assay Buffer
-
Resazurin solution: 0.1 mM in Assay Buffer
-
Diaphorase enzyme solution
-
LDH enzyme solution
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well black microplate
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, Lactate, NAD⁺, Resazurin, and Diaphorase.
-
Add varying concentrations of this compound or vehicle (DMSO) to the wells.
-
Pre-read the plate to check for autofluorescence of this compound at the assay wavelengths.
-
Initiate the reaction by adding the LDH enzyme solution.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the end-point fluorescence intensity (Excitation: 560 nm, Emission: 590 nm).
-
Determine the % inhibition by comparing the fluorescence in the presence of this compound to the vehicle control.
Troubleshooting Specific to this Assay:
-
Compound Reactivity: Some compounds can directly reduce resazurin. Run a control without LDH to check for this.
-
Red-Shifted Advantage: The red-shifted wavelengths of this assay are generally less susceptible to interference from small molecules compared to the UV range used for NADH.[7]
Signaling Pathway and Logical Relationships
LDHA's Role in Glycolysis and Inhibition by this compound
Caption: Inhibition of LDHA by this compound in the glycolytic pathway.
This diagram illustrates the central role of LDHA in converting pyruvate to lactate. This compound acts as an inhibitor of this step, forcing pyruvate to be shuttled into the mitochondria for oxidative phosphorylation, a less favorable pathway for many cancer cells.
By following these guidelines and understanding the potential for interference, researchers can obtain more accurate and reliable data when studying the effects of this compound on LDH activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. This compound | 227010-33-5 | MOLNOVA [molnova.com]
- 5. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. INACTIVATION OF LACTATE DEHYDROGENASE BY SEVERAL CHEMICALS: IMPLICATIONS FOR IN VITRO TOXICOLOGY STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
preventing Ldha-IN-3 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Ldha-IN-3 in aqueous solutions during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
Q1: My this compound precipitated out of solution after I diluted my DMSO stock in my aqueous buffer/media. How can I prevent this?
A1: This is a common issue as this compound is insoluble in water.[1][2] Direct dilution of a concentrated DMSO stock into an aqueous solution can cause the compound to crash out. Here are several strategies to prevent precipitation:
-
Serial Dilutions in DMSO: Before adding the inhibitor to your aqueous medium, perform serial dilutions of your concentrated DMSO stock in pure DMSO to get closer to your final desired concentration. This reduces the localized concentration shock when introducing the inhibitor to the aqueous environment.
-
Stepwise Addition: Add the this compound DMSO stock to the aqueous solution slowly and with constant, gentle mixing. This allows for better dispersion of the compound.[3]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, typically up to 0.1% for most cell-based assays, though some cell lines can tolerate higher concentrations. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Warm the Aqueous Solution: Gently warming your buffer or media to 37°C before adding the this compound stock can sometimes improve solubility. However, be cautious not to degrade other components of your solution.[4]
-
Ultrasonication: If precipitation still occurs, brief ultrasonication of the final solution can help to redissolve the compound.[3][4]
Q2: I'm seeing a cloudy suspension in my cell culture media after adding this compound. What should I do?
A2: A cloudy appearance indicates that the this compound has precipitated. Here's a workflow to address this:
Caption: Troubleshooting workflow for cloudy this compound solutions.
If you observe a cloudy suspension, first confirm under a microscope that it is indeed precipitation.[3] Then, attempt to redissolve the precipitate by vortexing or repeated pipetting. If this is unsuccessful, ultrasonication may be effective.[3][4] If the precipitate remains, it is best to discard the solution and prepare a fresh one using the preventative measures outlined in A1.
Q3: Can I prepare a large volume of this compound working solution in my aqueous buffer and store it for later use?
A3: It is not recommended to store this compound in aqueous solutions for extended periods. Small molecule inhibitors can be unstable and lose potency in aqueous environments. It is best practice to prepare fresh working solutions from your DMSO stock for each experiment. If you must prepare it in advance, it should be used immediately for optimal results.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2][4][5][6][7] It is also soluble in ethanol.[1][2] It is insoluble in water.[1][2]
| Solvent | Maximum Solubility |
| DMSO | 60 - 100 mg/mL[1][2][4][5][6] |
| Ethanol | 60 mg/mL[1][2] |
| Water | Insoluble[1][2] |
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8] Avoid repeated freeze-thaw cycles.[8]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent, noncompetitive inhibitor of Lactate Dehydrogenase A (LDHA).[1][4][5][6][8][9] LDHA is a key enzyme in the glycolytic pathway, catalyzing the conversion of pyruvate to lactate.[10][11][12] By inhibiting LDHA, this compound disrupts aerobic glycolysis, a metabolic pathway often exploited by cancer cells for rapid growth.[10][11]
Caption: this compound inhibits the conversion of pyruvate to lactate.
Q4: Are there any special handling precautions for this compound?
A4: As with any chemical, standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE). When preparing stock solutions, use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1][3]
Experimental Protocol: Preparation of this compound Working Solution for Cell-Based Assays
This protocol provides a detailed methodology for preparing a working solution of this compound to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium or buffer
-
Vortex mixer
-
Ultrasonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 0.30117 mg of this compound (MW: 301.17 g/mol ) in 100 µL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare an intermediate dilution of 1 mM in DMSO by adding 10 µL of the 10 mM stock to 90 µL of fresh DMSO.
-
-
Prepare the Final Working Solution:
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the 1 mM intermediate stock needed. To minimize the final DMSO concentration, it's advisable to add a small volume of the intermediate stock to a larger volume of your aqueous medium.
-
Slowly add the calculated volume of the 1 mM this compound intermediate stock to your pre-warmed (37°C) cell culture medium or buffer while gently vortexing or swirling the tube.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, briefly sonicate until it becomes clear.
-
Ensure the final DMSO concentration in your working solution does not exceed the tolerance of your cell line (typically ≤ 0.1%).
-
Example Dilution:
To prepare 1 mL of a 1 µM working solution:
-
Add 1 µL of the 1 mM intermediate this compound stock to 999 µL of pre-warmed cell culture medium.
-
The final DMSO concentration will be 0.1%.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound - Immunomart [immunomart.org]
- 6. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 7. This compound Supplier | CAS 227010-33-5 | AOBIOUS [aobious.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound|CAS 227010-33-5|DC Chemicals [dcchemicals.com]
- 10. A Novel KLF4/LDHA Signaling Pathway Regulates Aerobic Glycolysis in and Progression of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 12. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
Ldha-IN-3 long-term storage and stability
Technical Support Center: Ldha-IN-3
This technical support center provides detailed guidance on the long-term storage, stability, and handling of this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and noncompetitive inhibitor of Lactate Dehydrogenase A (LDHA), with an IC50 value of 145.2 nM.[1][2][3] It is a selenobenzene derivative used in research, particularly in oncology.[4][5] By inhibiting LDHA, the compound disrupts the conversion of pyruvate to lactate, a critical step in the anaerobic glycolytic pathway often exploited by cancer cells (the Warburg effect).[6][7] This inhibition can lead to the generation of reactive oxygen species (ROS) and induce mitochondria-mediated apoptosis in tumor cells.[1]
Q2: How should I store the solid (powder) form of this compound?
A2: For long-term stability, the solid form of this compound should be stored under specific temperature conditions. Upon receipt, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[2][4][8] The product is typically shipped at room temperature, and this short-term exposure does not compromise its stability.[2][4]
Q3: What is the best practice for preparing and storing stock solutions?
A3: To prepare a stock solution, dissolve this compound powder in a suitable solvent like DMSO or ethanol.[1] For long-term storage, it is crucial to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][2] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1][2][3]
Q4: Which solvents are recommended for this compound, and are there any to avoid?
A4: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] It is insoluble in water.[1] When using DMSO, it is critical to use a fresh, anhydrous grade. Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[1][2]
Q5: I noticed precipitation in my stock solution after thawing it from -80°C. What should I do?
A5: This is a common issue. If you observe precipitates, gently warm the vial to 37°C for a few minutes and vortex or sonicate the solution until the solid has completely redissolved.[3] To prevent this, ensure you have followed the best practice of aliquoting the stock solution to avoid multiple freeze-thaw cycles.
Q6: How can I ensure the stability of this compound in my experimental formulations?
A6: Formulations for in vivo or in vitro experiments, which often involve aqueous buffers, should be prepared fresh and used immediately for optimal results.[1] The stability of this compound in aqueous solutions is limited.
Data Presentation: Storage and Solubility
Table 1: Long-Term Storage Recommendations
| Form | Storage Temperature | Shelf Life | Citations |
| Solid (Powder) | -20°C | 3 years | [1][2][3][4] |
| Solid (Powder) | 4°C | 2 years | [2][4][8] |
| Stock Solution | -80°C | 6 - 12 months | [1][2][3] |
| Stock Solution | -20°C | 1 month | [1][2] |
Table 2: Solubility Data
| Solvent | Maximum Solubility (mg/mL) | Maximum Solubility (mM) | Notes | Citations |
| DMSO | 60 - 100 mg/mL | 199.22 - 332.04 mM | Use fresh, anhydrous DMSO. Sonication or warming may be required. | [1][2][3] |
| Ethanol | 60 mg/mL | 199.22 mM | [1] | |
| Water | Insoluble | Insoluble | [1] |
Experimental Protocols
Protocol 1: LDH Activity Assay (Spectrophotometric)
This protocol is used to measure the enzymatic activity of Lactate Dehydrogenase (LDH) and assess the inhibitory effect of this compound. The assay is based on the principle that LDH catalyzes the conversion of pyruvate to lactate, with the simultaneous oxidation of NADH to NAD+. The rate of NADH consumption is monitored by measuring the decrease in absorbance at 340 nm.[7][9]
Materials:
-
Purified LDH enzyme
-
This compound
-
Assay Buffer: 0.1 M phosphate buffer, pH 7.5
-
Pyruvate solution (e.g., 49 mM in assay buffer)
-
NADH solution (e.g., 7 mM in assay buffer)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare fresh solutions of pyruvate and NADH in the assay buffer. Prepare serial dilutions of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
-
Reaction Setup: In each well of the 96-well plate, add:
-
x µL of this compound dilution (or vehicle control, e.g., DMSO diluted in buffer).
-
y µL of LDH enzyme solution.
-
z µL of assay buffer to bring the volume to 180 µL.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of a pre-mixed solution of pyruvate and NADH to each well to start the reaction. The final volume should be 200 µL.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer (pre-warmed to 37°C) and begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Preparation of an In Vivo Formulation (PEG/Tween/Saline)
This protocol describes the preparation of a common vehicle for the oral or intraperitoneal administration of this compound in animal studies.[2]
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
Procedure (for 1 mL final volume):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.
-
Add 450 µL of sterile saline to the tube to bring the final volume to 1 mL.
-
Vortex the final suspension thoroughly before administration.
-
Crucial Note: This formulation should be prepared fresh on the day of use and administered immediately to ensure stability and prevent precipitation.[1]
Visualizations
Caption: this compound inhibits the LDHA enzyme, blocking lactate production.
Caption: Logical workflow for resolving solubility problems with this compound.
Caption: Experimental workflow for preparing an this compound in vivo formulation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 4. This compound - Immunomart [immunomart.org]
- 5. glpbio.com [glpbio.com]
- 6. Unappreciated Role of LDHA and LDHB to Control Apoptosis and Autophagy in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of a Mesoporous Biosensor for Human Lactate Dehydrogenase for Potential Anticancer Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. amano-enzyme.com [amano-enzyme.com]
minimizing variability in Ldha-IN-3 experimental results
Welcome to the technical support center for Ldha-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting common issues encountered during experimentation with this potent Lactate Dehydrogenase A (LDHA) inhibitor.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selenobenzene derivative that acts as a potent and noncompetitive inhibitor of Lactate Dehydrogenase A (LDHA), a key enzyme in the glycolytic pathway.[1][2][3] It works by binding to the LDHA enzyme, preventing the conversion of pyruvate to lactate.[4] This inhibition disrupts the Warburg effect, a metabolic characteristic of many cancer cells, leading to reduced lactate production, increased reactive oxygen species (ROS), and mitochondria-mediated apoptosis.[1][2]
Q2: What is the IC50 value for this compound?
A2: The reported IC50 value for this compound against LDHA is 145.2 nM.[1][2][3][5]
Solubility and Storage
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO (up to 60 mg/mL) and ethanol, but insoluble in water.[1] For long-term storage, the powder form should be kept at -20°C for up to 3 years.[3][6] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year.[1][2] Use fresh, moisture-free DMSO for the best solubility, as absorbed moisture can reduce it.[1] If you encounter issues with dissolving the compound, sonication is recommended.[3]
Q4: My this compound solution has precipitated after being stored. What should I do?
A4: Precipitation can occur if the compound's solubility limit is exceeded or due to temperature changes. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. Before use, ensure the solution is clear. Always prepare fresh working dilutions from a clear stock solution for your experiments.
Troubleshooting Guides
Inconsistent or Noisy Data in LDH Activity Assays
Q1: I'm observing high variability in my in vitro LDH activity assay results. What could be the cause?
A1: High variability can stem from several factors.[7]
-
Enzyme Stability: LDH enzyme stability can be affected by storage conditions. Storing LDH samples at -20°C, especially with a cryoprotectant like polyethylene glycol (PEG), has been shown to improve stability compared to storage at 4°C.[8]
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when adding small volumes of the inhibitor or enzyme.
-
Reaction Time: The incubation time for the assay should be consistent across all samples. The conversion of NADH to NAD+ is measured over time, so precise timing is critical.[9]
-
Reagent Quality: Ensure that NADH and pyruvate solutions are fresh, as they can degrade over time.
Q2: My untreated control cells are showing high LDH release. Why is this happening?
A2: High background LDH release can indicate poor cell health or membrane compromise unrelated to your treatment.
-
Over-confluence: Overly confluent cell cultures can lead to cell death and LDH release.[10] Ensure you are seeding cells at an appropriate density.
-
Handling Stress: Rough handling during media changes or passaging can damage cell membranes.
-
Serum in Media: Fetal Bovine Serum (FBS) contains endogenous LDH, which can contribute to background signal.[10] It is recommended to use a serum-free medium for the assay or to include a background control well with medium only to subtract the FBS-derived LDH activity.
Unexpected Results in Cellular Assays
Q3: this compound is not showing the expected cytotoxic effect on my cancer cell line. What should I check?
A3: Several factors could contribute to a lack of efficacy.
-
Cell Line Dependence: Not all cancer cells are equally dependent on aerobic glycolysis. Cells with a more oxidative phosphorylation (OXPHOS) phenotype may be less sensitive to LDHA inhibition.[11] Consider using cell lines known to be highly glycolytic.
-
Inhibitor Concentration and Duration: Ensure you are using an appropriate concentration range and treatment duration. Cytotoxic effects have been observed in MCF-7 cells with concentrations up to 500 μM over 48 hours.[2]
-
Compound Inactivity: Verify the integrity of your this compound stock solution. Improper storage may lead to degradation.
-
Target Expression: Confirm that your cell line expresses LDHA at a sufficient level. You can check this via western blot or qPCR.
Q4: My lactate production assay results are inconsistent. What are the common pitfalls?
A4: Lactate assays can be sensitive to pre-analytical and analytical variables.[7][12]
-
Sample Collection: Collect cell culture supernatants at consistent time points and immediately process or freeze them to prevent continued metabolic activity.
-
Glucose Levels: Ensure the glucose concentration in your culture medium is consistent across all experimental conditions, as this will directly impact the rate of glycolysis and lactate production.
-
pH Changes: High lactate production will acidify the medium. This pH change can, in turn, affect cell metabolism and viability. Monitor the pH of your culture medium.
-
Assay Method: Different lactate measurement methods (e.g., enzyme-based spectrophotometric vs. portable analyzers) can yield slightly different absolute values.[12][13] Consistency in the method used is key for comparability.
Data Presentation
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference(s) |
| Target | Lactate Dehydrogenase A (LDHA) | [1][2] |
| Mechanism of Action | Noncompetitive Inhibitor | [1][2][3] |
| IC50 | 145.2 nM | [1][2][3][5][14][15] |
| Molecular Formula | C13H9F3Se | [2][14] |
| Molecular Weight | 301.17 g/mol | [2][6][14] |
| Solubility | DMSO: ≥ 60 mg/mL, Ethanol: 60 mg/mL, Water: Insoluble | [1] |
| Storage (Powder) | -20°C for up to 3 years | [3][6] |
| Storage (Stock Solution) | -80°C in DMSO for up to 1 year | [1][2] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Assay Type | Cell Line Example | Concentration Range | Incubation Time | Reference(s) |
| LDHA Activity Inhibition | Purified Enzyme | 0.01 - 1 µM | N/A | [2][3] |
| Cell Viability | MCF-7, HT29 | 10 - 500 µM | 48 hours | [2][3] |
| Lactate Production | A549, NCI-H1975 | 5 - 20 µM | 4 hours | [16] |
| ROS Production | HT29 | 30 - 50 µM | Not Specified | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 20 mM):
-
Weigh out an appropriate amount of this compound powder (MW: 301.17).
-
Add fresh, anhydrous DMSO to the desired final concentration (e.g., for 1 mg of this compound, add 165.9 µL of DMSO for a 20 mM stock).[1]
-
Vortex or sonicate until the compound is fully dissolved.[3]
-
Aliquot the stock solution into small, single-use volumes and store at -80°C.[2]
-
-
Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the final desired concentrations for your experiment.
-
Ensure the final DMSO concentration in the culture medium is consistent across all wells, including the vehicle control, and is typically ≤ 0.5% to avoid solvent toxicity.
-
Protocol 2: In Vitro LDH Activity Assay (Spectrophotometric)
This protocol is adapted from methods that monitor NADH consumption.[9][17]
-
Prepare Reaction Buffer: 20 mM HEPES-K+ (pH 7.2).
-
Prepare Reagents:
-
NADH Solution: Prepare a fresh solution of NADH in the reaction buffer (e.g., final concentration of 20 µM).
-
Pyruvate Solution: Prepare a fresh solution of sodium pyruvate in the reaction buffer (e.g., final concentration of 2 mM).
-
LDHA Enzyme: Dilute purified recombinant human LDHA protein in the reaction buffer (e.g., final concentration of 10 ng per reaction).
-
Inhibitor: Prepare various concentrations of this compound.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the reaction buffer, NADH solution, and the desired concentration of this compound or vehicle (DMSO).
-
Add the LDHA enzyme solution to each well and incubate for 10 minutes at room temperature to allow inhibitor binding.[17]
-
Initiate the reaction by adding the pyruvate solution to all wells.
-
Immediately measure the fluorescence or absorbance of NADH (Excitation: 340 nm, Emission: 460 nm; or Absorbance: 340 nm) using a plate reader.[17]
-
Record measurements kinetically every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH consumption (decrease in signal over time).
-
Normalize the rates to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 3: Cellular Lactate Production Assay
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well or 6-well) and allow them to adhere and grow to 70-80% confluence.
-
Treatment: Remove the growth medium and replace it with a fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 4 to 24 hours).
-
Sample Collection:
-
Carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells or debris.
-
Transfer the cleared supernatant to a new tube. Samples can be assayed immediately or stored at -80°C.
-
-
Lactate Measurement:
-
Use a commercially available lactate assay kit (colorimetric or fluorometric) and follow the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Normalization:
-
After collecting the supernatant, lyse the cells in the corresponding wells and measure the total protein content (e.g., using a BCA assay).
-
Normalize the lactate concentration in the supernatant to the total protein content in the well to account for differences in cell number.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 4. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.org]
- 7. Variation in Laboratory Reports: Causes other than Laboratory Error - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation and stability analysis of a modified lactate dehydrogenase (LDH) test method to be employed for an in vitro viable skin model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Double genetic disruption of lactate dehydrogenases A and B is required to ablate the “Warburg effect” restricting tumor growth to oxidative metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 14. This compound Supplier | CAS 227010-33-5 | AOBIOUS [aobious.com]
- 15. This compound|CAS 227010-33-5|DC Chemicals [dcchemicals.com]
- 16. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3.2.3. Lactate Dehydrogenase A (LDHA) Inhibitory Assay [bio-protocol.org]
Validation & Comparative
A Comparative Guide to LDHA Inhibitors: Ldha-IN-3 vs. FX11
For Researchers, Scientists, and Drug Development Professionals
Lactate dehydrogenase A (LDHA) has emerged as a critical therapeutic target in oncology due to its central role in the metabolic reprogramming of cancer cells, famously known as the Warburg effect. This enzyme catalyzes the conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis, which allows cancer cells to thrive in hypoxic environments. This guide provides a detailed comparison of two prominent small-molecule inhibitors of LDHA: Ldha-IN-3 and FX11.
Performance and Quantitative Data
| Inhibitor | Target | IC50 | Ki | Mechanism of Action |
| This compound | LDHA | 145.2 nM[1][2][3] | Not Reported | Noncompetitive[1][2][3] |
| FX11 | LDHA | 23.3 µM (in HeLa cells)[4][5] | 8 µM[4][5][6][7] | Competitive with respect to NADH[4][5][6][7] |
Table 1: In Vitro Biochemical Potency of this compound and FX11 against LDHA. Disclaimer: The IC50 and Ki values are sourced from different publications and may not be directly comparable due to variations in experimental conditions.
| Inhibitor | Cell Line | Effect |
| This compound | Cancer Cells | Induces mitochondria-mediated apoptosis through the generation of reactive oxygen species (ROS)[1]. |
| FX11 | Lymphoma and Pancreatic Cancer Cells | Reduces ATP levels, induces oxidative stress and cell death[4][5][6][7]. Shows antitumor activity in xenograft models[4][6]. |
Table 2: Cellular Effects of this compound and FX11.
Signaling Pathways and Experimental Workflows
The inhibition of LDHA has significant downstream effects on cellular metabolism and survival. Below are diagrams illustrating the LDHA signaling pathway and a general workflow for evaluating LDHA inhibitors.
References
- 1. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. FX11 INHIBITS AEROBIC GLYCOLYSIS AND GROWTH OF NEUROBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. jackwestin.com [jackwestin.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to LDHA Inhibitors: Ldha-IN-3 vs. Oxamate
For Researchers, Scientists, and Drug Development Professionals
Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. In many cancer cells, which exhibit a metabolic shift towards glycolysis even in the presence of oxygen (the Warburg effect), LDHA is upregulated and plays a pivotal role in maintaining the high glycolytic rate necessary for tumor growth and proliferation. This has made LDHA an attractive target for cancer therapy. This guide provides a detailed comparison of two commonly used LDHA inhibitors, Ldha-IN-3 and oxamate, to aid researchers in selecting the appropriate tool for their studies.
Performance and Properties
This compound and oxamate are both inhibitors of LDHA but differ significantly in their potency and mechanism of action. This compound is a potent, noncompetitive inhibitor, while oxamate acts as a competitive inhibitor with a much higher IC50 value.
| Inhibitor | IC50 (LDHA) | Mechanism of Action | Key Cellular Effects |
| This compound | 145.2 nM[1][2][3][4] | Noncompetitive[1][2][3] | Induces mitochondria-mediated apoptosis through the generation of reactive oxygen species (ROS).[2] Reduces lactate production under both normoxic and hypoxic conditions.[2] |
| Oxamate | Millimolar range (e.g., 19.67 - 70.19 mM in various cancer cell lines)[5][6][7] | Competitive[8][9] | Induces G2/M cell cycle arrest.[10][11] Promotes apoptosis.[10][11] Enhances radiosensitivity in some cancer cells.[12] |
Mechanism of Action and Signaling Pathways
This compound and oxamate both inhibit LDHA, leading to a reduction in lactate production and a subsequent impact on cancer cell metabolism and survival. However, their distinct mechanisms of inhibition can lead to different downstream cellular consequences.
Oxamate, as a competitive inhibitor, directly competes with pyruvate for the active site of LDHA. This leads to a buildup of pyruvate, which can be shunted into the mitochondria for oxidative phosphorylation, and a decrease in NAD+ regeneration, which is crucial for maintaining a high glycolytic flux. The inhibition of LDHA by oxamate has been shown to induce G2/M cell cycle arrest and promote apoptosis.[10][11]
This compound, a noncompetitive inhibitor, binds to a site on the enzyme distinct from the active site, inducing a conformational change that inactivates the enzyme. This mode of inhibition is not overcome by increasing substrate concentration. Inhibition by this compound has been demonstrated to induce apoptosis through the generation of mitochondrial reactive oxygen species (ROS).[2]
Below is a diagram illustrating the central role of LDHA in cancer cell metabolism and the points of intervention for oxamate and this compound.
Caption: Inhibition of LDHA by oxamate and this compound disrupts lactate production, impacting cancer cell metabolism and promoting apoptosis and cell cycle arrest.
Experimental Protocols
To aid in the experimental evaluation of these inhibitors, detailed protocols for key assays are provided below.
LDHA Enzyme Activity Assay
This protocol is adapted from methodologies described in various studies to determine the inhibitory effect of compounds on LDHA activity.
Materials:
-
Purified recombinant human LDHA protein
-
Assay buffer (e.g., 20 mM HEPES-K+, pH 7.2)
-
NADH
-
Pyruvate
-
Test compounds (this compound, oxamate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH, and pyruvate.
-
Add varying concentrations of the test compounds (this compound or oxamate) to the wells of a 96-well plate.
-
Add the purified LDHA protein to initiate the reaction.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a specified time.
-
Monitor the decrease in NADH concentration by measuring the absorbance at 340 nm or the fluorescence at an excitation of 340 nm and an emission of 460 nm.
-
Calculate the percentage of inhibition relative to a control without any inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT or CCK-8)
This protocol outlines a general procedure for assessing the effect of LDHA inhibitors on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound and oxamate
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or oxamate for the desired duration (e.g., 24, 48, 72 hours).
-
After the incubation period, add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Production Assay
This assay measures the amount of lactate secreted by cells into the culture medium following treatment with LDHA inhibitors.
Materials:
-
Cancer cell line of interest
-
Culture medium
-
This compound and oxamate
-
Lactate assay kit (commercially available)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound or oxamate as described in the cell viability assay.
-
After the treatment period, collect the cell culture supernatant.
-
Perform the lactate assay on the collected supernatant according to the manufacturer's protocol. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the lactate concentration to the cell number or total protein content.
The workflow for evaluating an LDHA inhibitor is depicted in the following diagram:
References
- 1. Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. 3.2.3. Lactate Dehydrogenase A (LDHA) Inhibitory Assay [bio-protocol.org]
- 5. LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice | PLOS One [journals.plos.org]
A Comparative Guide to the Mechanism of Action of Ldha-IN-3, an LDHA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ldha-IN-3, a potent inhibitor of Lactate Dehydrogenase A (LDHA), with other known LDHA inhibitors. The information presented is supported by experimental data to aid in the evaluation of its mechanism of action for research and drug development purposes.
Introduction to LDHA Inhibition
Lactate Dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. In many cancer cells, which exhibit a metabolic shift towards glycolysis even in the presence of oxygen (the Warburg effect), LDHA is a key player in maintaining the high glycolytic rate necessary for rapid proliferation. Inhibition of LDHA is therefore a promising therapeutic strategy to disrupt cancer cell metabolism and induce cell death. This compound is a novel, potent, and noncompetitive inhibitor of LDHA.[1][2][3] This guide will delve into the validation of its mechanism of action and compare its performance with other established LDHA inhibitors.
Comparative Analysis of LDHA Inhibitors
The following table summarizes the key characteristics of this compound and a selection of other well-characterized LDHA inhibitors.
| Inhibitor | Mechanism of Action | IC50 / Ki | Cell-Based Potency | In Vivo Efficacy |
| This compound | Noncompetitive | IC50: 145.2 nM [1][2][3] | Reduces lactate production and induces apoptosis [1][2] | Data not available in comparative studies |
| FX11 | Competitive (with respect to NADH) | Ki: 8 µM[4] | Reduces ATP levels, induces ROS and cell death[4] | Inhibits tumor growth in xenograft models[4][5] |
| Galloflavin | Competitive (with respect to NADH) | Ki: 5.46 µM for LDHA[6] | Hinders proliferation by blocking glycolysis and ATP production[6] | Enhances efficacy of radiation therapy in preclinical studies[7] |
| (R)-GNE-140 | Competitive | IC50: 3 nM for LDHA[8] | Suppresses glycolysis in cancer cell lines[9] | Limited in vivo therapeutic benefit as a single agent[10] |
| Oxamate | Competitive (pyruvate analog) | IC50: ~800 µM[11] | Induces apoptosis in cancer cells[8] | Attenuates nociceptive sensitization in neuropathic pain models[8] |
| NCI-006 | Not specified | Not specified | Suppresses redox activity of all LDH isoforms[12] | Significantly reduces tumor growth in xenograft models[12][13] |
| PDT-BIPA (organic arsenical) | Targets LDHA | Not specified | Induces apoptosis via ROS burst and mitochondrial dysfunction[11] | Dramatically reduces tumor volume in xenograft models[11] |
Validation of this compound Mechanism of Action: Key Experimental Protocols
To validate the mechanism of action of this compound, a series of biochemical and cell-based assays are essential. Below are detailed protocols for these key experiments.
LDHA Enzyme Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified LDHA.
Principle: The enzymatic activity of LDHA is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the conversion of pyruvate to lactate.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.5.
-
NADH Solution: Prepare a stock solution of NADH in assay buffer. The final concentration in the assay should be approximately 0.2 mM.
-
Pyruvate Solution: Prepare a stock solution of sodium pyruvate in assay buffer. The final concentration in the assay should be approximately 2 mM.
-
LDHA Enzyme: Prepare a stock solution of purified human recombinant LDHA in assay buffer.
-
This compound: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be less than 1%.
-
-
Assay Procedure (96-well plate format):
-
To each well, add assay buffer, NADH solution, and the desired concentration of this compound or vehicle control (DMSO).
-
Add the LDHA enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the pyruvate solution to each well.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of decrease in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Lactate Production Assay
This assay assesses the ability of this compound to inhibit LDHA activity within a cellular context by measuring the amount of lactate produced by cancer cells.
Principle: Lactate secreted by cells into the culture medium is measured using a colorimetric assay where lactate is oxidized by lactate oxidase to produce hydrogen peroxide, which then reacts with a probe to generate a colored product.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant for lactate measurement.
-
-
Lactate Measurement:
-
Use a commercial lactate assay kit according to the manufacturer's instructions.
-
Briefly, add the reaction mixture containing lactate oxidase and the colorimetric probe to the collected supernatant.
-
Incubate at room temperature for the recommended time.
-
Measure the absorbance at the specified wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of lactate.
-
Determine the lactate concentration in each sample from the standard curve.
-
Normalize the lactate concentration to the cell number or protein concentration.
-
Plot the lactate production relative to the control against the inhibitor concentration.
-
Reactive Oxygen Species (ROS) Production Assay
This assay measures the induction of oxidative stress in cells following treatment with this compound, a downstream effect of inhibiting glycolysis and redirecting metabolism to oxidative phosphorylation.[11]
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound or vehicle control for the desired time.
-
-
Staining with DCFH-DA:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Incubate the cells with a working solution of DCFH-DA (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells with PBS to remove excess dye.
-
Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Quantify the relative fluorescence units (RFU) for each condition.
-
Normalize the RFU to the cell number or protein concentration if necessary.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a drug in a cellular environment.[14][15][16][17][18]
Principle: The binding of a ligand (this compound) to its target protein (LDHA) can increase the protein's thermal stability. This increased stability is detected by heating cell lysates and quantifying the amount of soluble (non-denatured) LDHA remaining at different temperatures.
Protocol:
-
Cell Treatment and Lysis:
-
Treat intact cells with this compound or vehicle control.
-
Harvest and lyse the cells by freeze-thaw cycles.
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Detection of Soluble LDHA:
-
Analyze the amount of soluble LDHA in the supernatant by Western blotting using an anti-LDHA antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the fraction of soluble LDHA as a function of temperature for both the treated and control samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: LDHA signaling pathway and the effect of this compound.
Caption: Experimental workflow for validating this compound's mechanism of action.
Conclusion
This compound is a potent, noncompetitive inhibitor of LDHA with demonstrated activity in cellular assays. Its high potency, as indicated by its low nanomolar IC50 value, positions it as a strong candidate for further investigation. While direct in vivo comparative efficacy data with other inhibitors is currently limited, the provided experimental protocols offer a robust framework for the comprehensive validation of its mechanism of action. This guide serves as a valuable resource for researchers aiming to understand and utilize this compound in the context of cancer metabolism and drug discovery. Further studies, particularly those focusing on its in vivo performance and head-to-head comparisons with other LDHA inhibitors under standardized conditions, will be crucial in fully elucidating its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Supplier | CAS 227010-33-5 | AOBIOUS [aobious.com]
- 4. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of LDH-A and glutaminase inhibition in vivo by hyperpolarized 13C-pyruvate magnetic resonance spectroscopy of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. linear.es [linear.es]
- 7. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tycmhoffman.com [tycmhoffman.com]
- 10. Visualizing the effects of Lactate Dehydrogenase (LDH) inhibition and LDH-A genetic ablation in breast and lung cancer with hyperpolarized pyruvate NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDHA Suppression Altering Metabolism Inhibits Tumor Progress by an Organic Arsenical - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Ldha-IN-3: A Comparative Analysis of Selectivity for LDHA Over LDHB
For researchers in oncology and metabolic diseases, the selective inhibition of lactate dehydrogenase A (LDHA) over its isoform, lactate dehydrogenase B (LDHB), is a critical objective. LDHA is frequently upregulated in cancer cells and is a key driver of the Warburg effect, promoting anaerobic glycolysis. In contrast, LDHB preferentially catalyzes the conversion of lactate to pyruvate, supporting oxidative metabolism. Therefore, isoform-selective inhibitors are crucial for targeted therapeutic strategies. This guide provides a comparative analysis of Ldha-IN-3, a known LDHA inhibitor, and other alternatives, supported by available biochemical data and experimental protocols.
Comparative Analysis of Inhibitor Potency and Selectivity
This compound is a selenobenzene derivative identified as a potent, noncompetitive inhibitor of LDHA with an IC50 value of 145.2 nM.[1][2] However, quantitative data regarding its inhibitory activity against LDHB is not prominently reported in publicly available literature, precluding a definitive assessment of its selectivity. For context, the performance of this compound is compared with other well-characterized LDH inhibitors for which isoform selectivity data are available.
| Inhibitor | LDHA IC50 | LDHB IC50 | Selectivity Index (LDHB/LDHA) | Mechanism of Action |
| This compound | 145.2 nM[1][2] | Not Reported | Not Calculable | Noncompetitive[1][2] |
| GSK2837808A | 2.6 nM[2] | 43 nM[2] | ~16.5 | Selective LDHA |
| (R)-GNE-140 | 3 nM[2] | 5 nM[2] | ~1.7 | Dual Inhibitor |
| Galloflavin | 5.46 µM (Ki)[2] | 15.06 µM (Ki)[2] | ~2.8 | Dual Inhibitor |
| AXKO-0046 | >300 µM[3] | 42 nM (EC50)[2] | <0.00014 | Uncompetitive, Selective LDHB[2][3] |
| Phthalimide Cpd 3 | 308 nM[4] | >25 µM[4] | >81 | Allosteric, Selective LDHA[3][4] |
Note: The Selectivity Index is calculated as (LDHB IC50 / LDHA IC50). A higher value indicates greater selectivity for LDHA.
Key Signaling Pathway: Lactate and Pyruvate Metabolism
Lactate dehydrogenase (LDH) is a critical enzyme at the crossroads of glycolysis and the tricarboxylic acid (TCA) cycle. It exists as a tetramer composed of LDHA (M) and LDHB (H) subunits, forming five different isoenzymes (LDH1-5).[5] LDHA and LDHB have distinct kinetic properties and tissue distribution, driving metabolic processes in opposite directions under typical physiological conditions.[5]
Experimental Protocols
The determination of IC50 values for LDH inhibitors is typically performed using a biochemical enzyme activity assay. The protocol measures the rate of NADH oxidation to NAD+, which is coupled to the reduction of pyruvate to lactate by LDHA or LDHB.
General Protocol for LDH Inhibition Assay:
-
Reagent Preparation :
-
Assay Buffer : A buffered solution (e.g., 200 mM Tris-HCl, pH 7.3-8.0) to maintain optimal enzyme activity.
-
Enzyme Solution : Purified recombinant human LDHA or LDHB is diluted to a final concentration (e.g., 2 nM) in the assay buffer.
-
Substrate Solution : Sodium pyruvate is prepared at a working concentration (e.g., 0.2 mM).
-
Cofactor Solution : NADH is prepared at a working concentration (e.g., 60-130 µM).
-
Inhibitor Stock : Test compounds, including this compound and controls, are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
-
Assay Procedure :
-
The assay is typically performed in a 96-well or 384-well plate format.
-
Add a small volume (e.g., 5 µL) of the diluted test inhibitor or solvent control to the appropriate wells.
-
Add the enzyme solution (e.g., 5 µL) to all wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (pyruvate) and cofactor (NADH).
-
Immediately monitor the decrease in absorbance or fluorescence of NADH over time using a microplate reader. NADH absorbs light at 340 nm, while NAD+ does not.
-
-
Data Analysis :
-
The rate of reaction (slope of the kinetic read) is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined relative to the solvent control (0% inhibition) and a no-enzyme control (100% inhibition).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Evidence for Isoform-Selective Allosteric Inhibition of Lactate Dehydrogenase A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation [mdpi.com]
A Comparative Analysis of Ldha-IN-3 and Other Selenocompounds for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel lactate dehydrogenase A (LDHA) inhibitor, Ldha-IN-3, and other prominent selenocompounds—Ebselen, Methylseleninic Acid (MSA), and Selenomethionine. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, anticancer activities supported by experimental data, and the signaling pathways they modulate.
Executive Summary
Selenium, an essential trace element, is a component of selenoproteins and is crucial for various physiological processes. The incorporation of selenium into organic molecules has given rise to a class of compounds known as selenocompounds, which have garnered significant interest in cancer research due to their potential as therapeutic agents. This guide focuses on a comparative analysis of four such compounds:
-
This compound: A potent and noncompetitive inhibitor of Lactate Dehydrogenase A (LDHA).
-
Ebselen: A glutathione peroxidase mimic with antioxidant and anti-inflammatory properties.
-
Methylseleninic Acid (MSA): A precursor of the active anticancer metabolite methylselenol.
-
Selenomethionine: A naturally occurring amino acid containing selenium.
This comparison delves into their distinct mechanisms of action, presents available quantitative data on their anticancer efficacy, and outlines the experimental protocols used to generate this data.
Comparative Data on Anticancer Activity
The following tables summarize the quantitative data on the anticancer activity of this compound and the other selected selenocompounds. It is important to note that the experimental conditions, such as cell lines and exposure times, vary between studies, which should be considered when making direct comparisons.
| Compound | Cancer Cell Line | Assay | Endpoint | Result | Citation |
| This compound | Various | LDHA Inhibition Assay | IC50 | 145.2 nM | [1][2] |
| MCF-7 (Breast) | MTT Assay | Cytotoxicity | Dose-dependent | [2] | |
| HT29 (Colon) | MTT Assay | Cytotoxicity | Dose-dependent | [3] | |
| Ebselen | A549 (Lung) | MTT Assay | IC50 | ~12.5 µM (24h) | [4] |
| Calu-6 (Lung) | MTT Assay | IC50 | ~10 µM (24h) | [4] | |
| A549 (Lung) | Annexin V Assay | Apoptosis | ~25% at 15 µM | [4] | |
| Calu-6 (Lung) | Annexin V Assay | Apoptosis | ~65% at 15 µM | [4] | |
| Methylseleninic Acid (MSA) | DU145 (Prostate) | Xenograft | Tumor Growth Inhibition | Dose-dependent | [5] |
| PC-3 (Prostate) | Xenograft | Tumor Growth Inhibition | 34% decrease at 3 mg/kg | [5] | |
| Selenomethionine | DU145 (Prostate) | Xenograft | Tumor Growth Inhibition | Not statistically significant at 3 mg/kg | [5] |
| PC-3 (Prostate) | Xenograft | Tumor Growth Inhibition | Not statistically significant at 3 mg/kg | [5] |
Signaling Pathways and Mechanisms of Action
The anticancer effects of these selenocompounds are mediated through diverse signaling pathways. The following diagrams, generated using Graphviz, illustrate the key molecular targets and pathways for each compound.
This compound Signaling Pathway
Caption: this compound inhibits LDHA, leading to reduced lactate production and increased ROS, ultimately inducing apoptosis.
Ebselen Signaling Pathway
Caption: Ebselen mimics GPx, depletes GSH, and induces cell cycle arrest, leading to apoptosis.
Methylseleninic Acid (MSA) Signaling Pathway
Caption: MSA is converted to methylselenol, which inhibits pro-survival pathways and activates caspases to induce apoptosis.
Selenomethionine Mechanism of Action
Caption: Selenomethionine is non-specifically incorporated into proteins and serves as a precursor for selenoprotein synthesis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Activity Assay
This assay measures the activity of LDH, which is released from damaged cells, as an indicator of cytotoxicity.
Materials:
-
96-well plates
-
LDH assay buffer (containing lactate and NAD+)
-
Microplate reader
Procedure:
-
Culture cells and treat them with the test compound as for the MTT assay.
-
Collect the cell culture supernatant.
-
Add a specific volume of the supernatant to a new 96-well plate.
-
Add the LDH assay buffer to each well.
-
Incubate at room temperature for a specified time, protected from light.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) to determine the amount of NADH produced, which is proportional to LDH activity.
Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA)
This assay uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
DCFH-DA solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or microplate reader
Procedure:
-
Culture and treat cells with the test compound.
-
Wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for evaluating the anticancer properties of the discussed selenocompounds.
Caption: A generalized workflow for the comparative analysis of selenocompounds in cancer research.
Conclusion
This guide provides a foundational comparative analysis of this compound, Ebselen, Methylseleninic Acid, and Selenomethionine. This compound emerges as a targeted inhibitor of cancer metabolism with a potent and specific mechanism of action. Ebselen demonstrates broader effects related to redox modulation and cell cycle arrest. MSA acts as a pro-drug for the potent anticancer agent methylselenol, while Selenomethionine's effects are more closely tied to its incorporation into proteins and its role in selenoprotein synthesis.
The provided data and protocols offer a valuable resource for researchers to design and conduct further studies to elucidate the full therapeutic potential of these and other novel selenocompounds in oncology. The distinct mechanisms of these compounds suggest potential for their use in combination therapies, a promising avenue for future cancer treatment strategies.
References
Ldha-IN-3 vs. siRNA Knockdown of LDHA: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent methods for inhibiting Lactate Dehydrogenase A (LDHA), a key enzyme in anaerobic glycolysis frequently upregulated in cancer: the small molecule inhibitor Ldha-IN-3 and siRNA-mediated gene knockdown. This analysis is based on available experimental data to assist researchers in selecting the most appropriate technique for their specific research needs.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound | siRNA Knockdown of LDHA |
| Mechanism of Action | Potent, noncompetitive small molecule inhibitor that directly binds to the LDHA enzyme, reducing its catalytic activity.[1] | Post-transcriptional gene silencing by introducing small interfering RNA (siRNA) that targets LDHA mRNA for degradation, leading to reduced protein expression. |
| Mode of Inhibition | Enzymatic inhibition | Reduced protein synthesis |
| Speed of Onset | Rapid, dependent on cellular uptake and binding kinetics | Slower, requires transfection and time for mRNA and protein degradation (typically 24-72 hours) |
| Duration of Effect | Transient, dependent on compound stability and clearance | Can be transient or stable depending on the delivery method (e.g., transient transfection vs. shRNA lentiviral particles)[2] |
| Specificity | Potential for off-target effects on other proteins | High specificity for the target mRNA sequence, but potential for off-target effects on other genes with similar sequences |
| Delivery | Direct addition to cell culture media or in vivo administration | Requires transfection reagents or viral vectors for delivery into cells |
Quantitative Efficacy Comparison
The following tables summarize the reported efficacy of this compound and siRNA knockdown of LDHA from various studies. It is important to note that direct comparisons are challenging due to variations in cell lines, experimental conditions, and methodologies across different studies.
Table 1: Efficacy of this compound
| Cell Line | Concentration | Effect | Reference |
| Not Specified | 145.2 nM (IC50) | Inhibition of LDHA activity | [1] |
| MCF-7 | 0-500 µM (48 hours) | Cytotoxic effect | [3] |
| HT29 | 30 and 50 µM | Induction of ROS production and mitochondrial damage | [3] |
Table 2: Efficacy of siRNA Knockdown of LDHA
| Cell Line | Outcome | Result | Reference |
| SK-BR-3 & MDA-MB-453 | LDHA protein levels | Significantly downregulated (P<0.01) | [4][5] |
| SK-BR-3 & MDA-MB-453 | Cell migration and invasion | Significantly decreased (P<0.001) | [4][5] |
| SK-BR-3 | LDH activity | Reduced (P<0.05) | [4][5] |
| SK-BR-3 & MDA-MB-453 | Glucose uptake and lactate production | Reduced (P<0.05) | [4][5] |
| pII breast cancer cells | Total LDH activity | Reduced by 50% | [6] |
| pII breast cancer cells | Lactate level | Reduced by 50% | [6] |
| PC-3 & DU145 | Cell viability | Significantly reduced | [7] |
| PC-3 & DU145 | Cell apoptosis | Significantly increased | [7] |
Experimental Methodologies
This compound Treatment Protocol (General)
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution.
-
Cell Seeding: Plate the desired cancer cell line in appropriate culture vessels and allow them to adhere overnight.
-
Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentrations. Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays, western blotting for protein expression, or measurement of LDH activity and lactate production.
siRNA Knockdown of LDHA Protocol (General)
-
siRNA Design and Preparation: Obtain pre-designed and validated siRNA molecules targeting LDHA or design them using appropriate software. Resuspend the lyophilized siRNA in RNase-free buffer to the desired stock concentration.
-
Cell Seeding: Seed the cells in antibiotic-free medium to achieve 60-80% confluency on the day of transfection.[6]
-
Transfection:
-
Prepare two solutions: one containing the siRNA and another with a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.[6]
-
Combine the two solutions and incubate at room temperature to allow the formation of siRNA-lipid complexes.[6]
-
Add the complexes dropwise to the cells.[6]
-
-
Incubation: Incubate the cells with the transfection complexes for a specified period (typically 4-6 hours), after which the medium can be replaced with complete medium. Continue to incubate for 24-72 hours to allow for mRNA and protein knockdown.
-
Validation and Analysis: Harvest the cells to validate the knockdown efficiency by qPCR (for mRNA levels) and Western blot (for protein levels).[4][5] Subsequent functional assays can then be performed.
Signaling Pathways and Experimental Workflows
LDHA-Mediated Glycolysis (Warburg Effect)
Caption: The role of LDHA in the Warburg effect.
Experimental Workflow for Comparing this compound and siRNA
Caption: Workflow for comparing this compound and siRNA efficacy.
Concluding Remarks
Both this compound and siRNA-mediated knockdown are effective tools for studying the role of LDHA in cancer biology. The choice between these two methods will depend on the specific experimental goals, the desired speed and duration of inhibition, and the experimental system being used.
-
This compound offers a rapid and dose-dependent method for inhibiting LDHA enzyme activity, making it suitable for acute studies and screening applications.
-
siRNA knockdown provides a highly specific way to reduce LDHA protein levels, which is ideal for validating the on-target effects of LDHA inhibition and for longer-term studies.
For comprehensive validation, researchers may consider using both approaches in parallel to confirm that the observed phenotypes are a direct result of LDHA inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Stable shRNA Silencing of Lactate Dehydrogenase A (LDHA) in Human MDA-MB-231 Breast Cancer Cells Fails to Alter Lactic Acid Production, Glycolytic Activity, ATP or Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. [Effect of LDHA Knockdown by siRNA on Migration and Invasion of ErbB2 Overexpressing Breast Cancer Cell Line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactate Dehydrogenase A or B Knockdown Reduces Lactate Production and Inhibits Breast Cancer Cell Motility in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Lactate Dehydrogenase A or B Knockdown Reduces Lactate Production and Inhibits Breast Cancer Cell Motility in vitro [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Ldha-IN-3 and Other Lactate Dehydrogenase A Inhibitors Across Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of LDHA Inhibitor Efficacy
Lactate dehydrogenase A (LDHA) is a critical enzyme in the metabolic reprogramming of cancer cells, promoting the conversion of pyruvate to lactate, a hallmark of the Warburg effect. Inhibition of LDHA has emerged as a promising therapeutic strategy to disrupt cancer cell metabolism and proliferation. This guide provides a comparative analysis of Ldha-IN-3, a potent LDHA inhibitor, with other known inhibitors—FX11, GSK2837808A, and oxamate—across a panel of cancer cell lines. The data presented is compiled from various studies and is intended to provide a comprehensive overview for research and drug development purposes.
Comparative Efficacy of LDHA Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and alternative LDHA inhibitors against the LDHA enzyme and their cytotoxic effects on various cancer cell lines. It is important to note that the data has been aggregated from multiple sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target | Enzymatic IC50 | Cell Line | Cellular IC50/EC50 | Citation |
| This compound | LDHA | 145.2 nM | MCF-7 | Cytotoxic effect observed | [1] |
| HT29 | Induces ROS production and mitochondrial damage | [1] | |||
| FX11 | LDHA | Kᵢ = 8 µM | BxPc-3 | 49.27 µM | [2] |
| MIA PaCa-2 | 60.54 µM | [2] | |||
| HeLa | 23.3 µM | [2] | |||
| GSK2837808A | hLDHA | 2.6 nM | Snu398 | Induces apoptosis | [3] |
| hLDHB | 43 nM | Multiple (30 cell lines) | 400 nM to >30 µM | [1] | |
| Oxamate | LDH-A | - | A549 | 58.53 mM (24h) | [4][5] |
| H1975 | 32.13 mM (24h) | [4][5] | |||
| H1395 | 19.67 mM (24h) | [4][5] | |||
| HeLa | 59.05 mM | [6] | |||
| SiHa | 70.19 mM | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
LDHA Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of LDHA. The principle is based on monitoring the decrease in NADH concentration, which is consumed during the conversion of pyruvate to lactate, by measuring the absorbance at 340 nm.
-
Reagents and Materials:
-
Purified recombinant human LDHA enzyme
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Sodium pyruvate
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADH, and the LDHA enzyme in each well of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known LDHA inhibitor).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding sodium pyruvate to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
-
Reagents and Materials:
-
Cancer cell lines of interest (e.g., A549, HCT116, U87MG, MCF-7, HT29)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Western Blot Analysis for LDHA Expression
Western blotting is a technique used to detect and quantify the expression levels of specific proteins in a cell lysate.
-
Reagents and Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit for protein quantification
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for LDHA
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Denature the protein samples and separate them by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against LDHA, followed by incubation with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative expression level of LDHA.
-
Visualizing the Workflow and Pathway
To further clarify the experimental process and the biological context, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Effects of LDHA Inhibitors: Ldha-IN-3 and GNE-140
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic effects of two prominent Lactate Dehydrogenase A (LDHA) inhibitors, Ldha-IN-3 and GNE-140. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies in cancer metabolism and drug discovery.
Introduction to LDHA Inhibition
Lactate Dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. In many cancer cells, a metabolic shift towards aerobic glycolysis, known as the Warburg effect, leads to an over-reliance on this pathway for energy production and biosynthesis, even in the presence of oxygen.[1][2] This makes LDHA a compelling target for cancer therapy. By inhibiting LDHA, researchers aim to disrupt the energy supply of cancer cells, induce metabolic stress, and ultimately trigger cell death.[3][4] this compound and GNE-140 are two small molecule inhibitors developed to target LDHA, each with distinct biochemical profiles and cellular effects.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and GNE-140 based on published studies. It is important to note that a direct head-to-head comparison in the same experimental setting is not currently available in the public domain. Therefore, these data should be interpreted with consideration of the different experimental conditions.
| Parameter | This compound | GNE-140 | Reference |
| Target(s) | LDHA | LDHA, LDHB | [5] |
| Mechanism of Action | Noncompetitive | Competitive (with respect to NADH) | [5][6] |
| IC50 (LDHA) | 145.2 nM | 3 nM | [5][7] |
| IC50 (LDHB) | Not Reported | 5 nM | [7] |
Table 1: Biochemical Properties of this compound and GNE-140. This table provides a summary of the biochemical characteristics of the two inhibitors.
| Metabolic Effect | This compound | GNE-140 | Reference |
| Lactate Production | Reduces lactate production under normoxic and hypoxic conditions. | Reduces lactate formation in xenografts. A study with a comparable inhibitor, ML-05, showed similar potency to GNE-140 in reducing lactate in A375, CAL51, and MIA PACA2 cells after 6 hours. | [5][7] |
| Glycolysis | Suppresses the Warburg effect. | Shifts cancer cells from glycolysis to oxidative phosphorylation. | [1][8] |
| Oxidative Stress | Induces mitochondria-mediated apoptosis through the generation of reactive oxygen species (ROS). | Inhibition of LDHA by FX11 (another LDHA inhibitor) resulted in increased ROS production. | [4][5] |
| Oxygen Consumption | Not explicitly reported, but induction of mitochondria-mediated apoptosis suggests a potential impact. | Inhibition of LDHA by siRNA or FX11 leads to an increase in oxygen consumption. | [4] |
Table 2: Comparative Metabolic Effects of this compound and GNE-140. This table outlines the observed effects of the inhibitors on key metabolic pathways in cancer cells.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: LDHA's role in glycolysis and the point of inhibition.
Caption: General workflow for comparing LDHA inhibitors.
Detailed Experimental Protocols
Lactate Production Assay
Objective: To quantify the amount of lactate produced by cancer cells following treatment with LDHA inhibitors.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A375, CAL51, MIA PaCa-2) in 96-well plates at a density of 1.5 x 10^4 cells/well and culture overnight.[7]
-
Inhibitor Treatment: Treat cells with serial dilutions of this compound or GNE-140 in a serum-free medium. Include a vehicle control (e.g., 1% DMSO).[7]
-
Sample Collection: After a 6-hour incubation, collect the cell culture supernatants.[7]
-
Lactate Measurement: Determine the lactate concentration in the supernatants using a commercial lactate assay kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the inhibitor that causes a 50% reduction in lactate production, using appropriate software such as GraphPad Prism.[7]
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of LDHA inhibitors on the metabolic activity and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10^5 cells/well.
-
Inhibitor Treatment: Treat cells with various concentrations of this compound or GNE-140.
-
MTT Incubation: After the desired treatment period (e.g., 24, 48, or 72 hours), add MTT solution (0.5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C in the dark.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control and calculate the IC50 value for cell growth inhibition.
Reactive Oxygen Species (ROS) Production Assay
Objective: To measure the intracellular generation of ROS following LDHA inhibition.
Methodology:
-
Cell Seeding: Plate cells (e.g., HT29) in a 96-well plate.
-
Inhibitor Treatment: Treat cells with the desired concentrations of this compound or GNE-140 for a specified time.
-
DCF-DA Staining: Discard the cell medium and stain the cells with 20 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) solution at 37°C in the dark for 30 minutes. DCF-DA is a cell-permeable dye that fluoresces upon oxidation by ROS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader at an excitation/emission wavelength of 488/525 nm.
-
Data Analysis: Quantify the relative change in ROS production compared to the untreated control.
Discussion of Metabolic Effects and Cellular Consequences
Mechanism of Action: this compound is a noncompetitive inhibitor, meaning it binds to a site on the LDHA enzyme other than the active site, altering the enzyme's conformation and reducing its activity.[5] In contrast, GNE-140 is a competitive inhibitor, competing with the cofactor NADH for binding to the active site of both LDHA and LDHB.[6] This difference in binding mode may influence their specificity and off-target effects.
Impact on Glycolysis and Lactate Production: Both inhibitors effectively reduce lactate production, a hallmark of LDHA inhibition.[5][7] By blocking the conversion of pyruvate to lactate, these compounds force a rerouting of metabolic flux. This disruption of glycolysis can lead to a decrease in ATP production from this pathway and an accumulation of glycolytic intermediates.
Shift to Oxidative Phosphorylation and Oxidative Stress: A key consequence of LDHA inhibition is a shift towards mitochondrial oxidative phosphorylation (OXPHOS) as the cell attempts to compensate for the reduced glycolytic ATP production.[4][8] This increased mitochondrial activity is often associated with an elevation in the production of reactive oxygen species (ROS).[4][5] The accumulation of ROS can induce oxidative stress, leading to cellular damage and apoptosis, which has been observed with this compound.[5]
Resistance Mechanisms: Studies on GNE-140 have revealed that cancer cells can develop resistance through metabolic plasticity. This involves the activation of the AMPK-mTOR-S6K signaling pathway, which promotes an increase in OXPHOS.[9] This highlights the adaptive capabilities of cancer cells and suggests that combination therapies targeting both glycolysis and OXPHOS may be more effective.
Conclusion
Both this compound and GNE-140 are potent inhibitors of LDHA that effectively modulate cancer cell metabolism. GNE-140 exhibits greater potency with a lower IC50 value and has been more extensively characterized, including its effects on both LDHA and LDHB and the mechanisms of acquired resistance. This compound, as a noncompetitive inhibitor, offers an alternative mechanism of action that could be advantageous in certain contexts.
The choice between these inhibitors will depend on the specific research question. For studies requiring a highly potent inhibitor with a well-documented impact on both LDHA and LDHB, GNE-140 may be the preferred choice. For investigations into the effects of noncompetitive inhibition or when a compound with a different chemical scaffold is desired, this compound presents a valuable alternative. It is crucial for researchers to consider the limitations of comparing data from different studies and, where possible, to perform direct comparative experiments under their specific experimental conditions.
References
- 1. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LDHA Suppression Altering Metabolism Inhibits Tumor Progress by an Organic Arsenical - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the kinetic and thermodynamic insight into regulation of glycolysis by lactate dehydrogenase and its impact on tricarboxylic acid cycle and oxidative phosphorylation in cancer cells [elifesciences.org]
- 9. Elucidating the kinetic and thermodynamic insight into regulation of glycolysis by lactate dehydrogenase and its impact… [ouci.dntb.gov.ua]
Validating the Binding Site of LDHA Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise binding site of a small molecule inhibitor on its protein target is paramount for rational drug design and optimization. This guide provides a comparative overview of the experimental validation of the binding site for the noncompetitive inhibitor Ldha-IN-3 on lactate dehydrogenase A (LDHA), benchmarked against other known orthosteric and allosteric inhibitors.
This compound is a potent, noncompetitive inhibitor of LDHA with an IC50 of 145.2 nM.[1] Its noncompetitive nature strongly suggests that it binds to an allosteric site, a location distinct from the active site where the substrate pyruvate and the cofactor NADH bind. While specific crystallographic or detailed biophysical data for the this compound binding site is not yet publicly available, this guide will compare the established methodologies for validating such allosteric sites with those for orthosteric inhibitors, using published examples.
Comparison of LDHA Inhibitors
The validation of a binding site provides crucial insights into the inhibitor's mechanism of action and selectivity. Below is a comparison of this compound with other well-characterized LDHA inhibitors.
| Inhibitor | Binding Site | Mechanism of Action | Key Validation Methods | IC50 (LDHA) | PDB Code (LDHA Complex) |
| This compound | Allosteric (putative) | Noncompetitive | To be determined (e.g., X-ray crystallography, NMR, CETSA, SPR) | 145.2 nM[1] | Not Available |
| Phthalimide derivative (Compound 3) | Allosteric | Noncompetitive | X-ray Cocrystallography | 308 nM[2][3] | 6SBU[4] |
| Dibenzofuran derivative (Compound 7) | Allosteric | Noncompetitive | X-ray Cocrystallography | 757 nM[2][3] | 6SBV[4] |
| Compound 8 (e.g., GNE-140) | Orthosteric (Pyruvate & NADH sites) | Competitive (with Pyruvate) | X-ray Cocrystallography | 6.1 nM[2][3] | 4ZVV |
| Compound 9 analogue | Orthosteric (NADH site) | Competitive (with NADH) | X-ray Cocrystallography | 21.9 nM[2][3] | 4QSM |
| Compound 23 | Orthosteric (Catalytic site) | Competitive | X-ray Cocrystallography | 46 nM[5] | 6Q0D[5] |
| Oxamate | Orthosteric (Pyruvate analogue) | Competitive | X-ray Cocrystallography | - | 1I10[6] |
Experimental Protocols for Binding Site Validation
The definitive validation of a ligand's binding site on a protein target relies on a combination of biophysical and structural biology techniques.
X-ray Crystallography
This is the gold standard for determining the three-dimensional structure of a protein-ligand complex at atomic resolution.
Protocol Outline:
-
Protein Expression and Purification: Express and purify recombinant LDHA protein.
-
Crystallization:
-
Cocrystallization: Incubate the purified LDHA with a molar excess of the inhibitor (e.g., this compound) and screen for crystallization conditions.
-
Soaking: Soak pre-formed apo-LDHA crystals in a solution containing the inhibitor.
-
-
Data Collection: Expose the protein-ligand crystals to a high-intensity X-ray beam and collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build and refine the atomic model of the LDHA-inhibitor complex to identify the precise binding location and interactions.[7]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol Outline:
-
Cell Treatment: Treat intact cells with the inhibitor (e.g., this compound) at various concentrations.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of soluble LDHA at each temperature using methods like Western blotting or ELISA. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the kinetics and affinity of the interaction between a ligand and a protein in real-time.
Protocol Outline:
-
Chip Preparation: Immobilize purified LDHA protein onto a sensor chip.
-
Analyte Injection: Flow a solution containing the inhibitor (e.g., this compound) at various concentrations over the chip surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the inhibitor to the immobilized LDHA.
-
Data Analysis: Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants, and calculate the binding affinity (KD).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can identify the binding site by monitoring chemical shift perturbations in the protein upon ligand binding.
Protocol Outline:
-
Protein Labeling: Prepare a sample of isotopically labeled (e.g., ¹⁵N) LDHA.
-
Titration: Acquire a baseline NMR spectrum (e.g., ¹H-¹⁵N HSQC) of the labeled LDHA. Titrate in the unlabeled inhibitor (e.g., this compound) and acquire spectra at different inhibitor concentrations.
-
Data Analysis: Monitor the changes in the chemical shifts of the protein's backbone amide protons and nitrogens. The residues exhibiting significant chemical shift perturbations are likely located in or near the inhibitor's binding site.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in validating the this compound binding site and its biological context, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Structural Evidence for Isoform-Selective Allosteric Inhibition of Lactate Dehydrogenase A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structures of lactate dehydrogenase A (LDHA) in apo, ternary and inhibitor-bound forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ldha-IN-3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Ldha-IN-3, a potent and selective inhibitor of lactate dehydrogenase A (LDHA), is a valuable tool in cancer research. Due to its nature as a selenobenzene derivative, specific precautions must be taken for its disposal to mitigate potential environmental and health risks. This guide provides essential information and a step-by-step procedure for the proper disposal of this compound.
Key Chemical Properties of this compound
A comprehensive understanding of a compound's properties is the first step toward safe handling and disposal. The table below summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₃H₉F₃Se |
| Molecular Weight | 301.17 g/mol |
| Solubility | Soluble in DMSO |
| Storage (Powder) | Recommended at -20°C |
| Storage (in solvent) | Recommended at -80°C |
Precautionary Disposal Protocol for this compound
In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to disposal is essential. The following protocol is based on general guidelines for the disposal of organoselenium compounds, which are classified as hazardous.
Personal Protective Equipment (PPE) is mandatory throughout the disposal process. This includes, but is not limited to, a lab coat, safety goggles, and chemical-resistant gloves.
Step 1: Waste Segregation and Collection
-
All waste materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE), must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with organic solvents, particularly DMSO, in which this compound is often dissolved.
-
The label on the waste container must clearly state "Hazardous Waste: Contains this compound (Organoselenium Compound)".
Step 2: Neutralization of Unused Solutions (if applicable and feasible)
-
For larger quantities of unused this compound solutions, chemical neutralization to convert the organoselenium compound to a less toxic and less mobile form, such as elemental selenium, is recommended. This process should only be carried out by trained personnel in a well-ventilated fume hood.
-
A common method for the treatment of selenium-containing waste is acidification followed by reduction.[1] However, the specific reaction conditions for this compound have not been documented. Therefore, this step should only be considered by facilities with the appropriate chemical expertise and equipment.
Step 3: Final Disposal
-
The sealed hazardous waste container must be disposed of through your institution's official hazardous waste management program.
-
Do not dispose of this compound down the drain or in regular trash. Organoselenium compounds can be very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[2]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures for the disposal of organoselenium compounds.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and is based on general principles for handling organoselenium compounds. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.
References
Essential Safety and Operational Protocols for Handling Ldha-IN-3
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal guidance for Ldha-IN-3, a potent, noncompetitive lactate dehydrogenase (LDHA) inhibitor. As a selenobenzene compound, this compound requires careful handling to ensure laboratory safety and experimental integrity. Adherence to these protocols is critical for minimizing risk and establishing a secure research environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields. |
| Chemical Splash Goggles | To be worn over safety glasses when there is a risk of splashing. | |
| Hand Protection | Disposable Gloves | Nitrile gloves are the standard for handling a variety of organic solvents and solids. Always inspect gloves for tears or punctures before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required. |
| Respiratory Protection | Fume Hood | All handling of this compound powder and preparation of solutions should be conducted in a certified chemical fume hood. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound from receipt to disposal.
Detailed Handling and Disposal Plan
Strict adherence to the following procedures is necessary to ensure safety and prevent contamination.
Handling Procedures
| Step | Procedure |
| 1. Preparation | Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within a certified chemical fume hood by lining it with absorbent pads. |
| 2. Weighing | Weigh the solid this compound powder in the fume hood. Use anti-static weighing paper or a tared container to minimize dispersal of the powder. |
| 3. Dissolving | Add the appropriate solvent (e.g., DMSO) to the weighed this compound.[1] Cap the vial and vortex or sonicate until the compound is fully dissolved. |
| 4. Use in Experiment | Handle all solutions containing this compound with the same level of precaution as the solid compound. Avoid creating aerosols. |
| 5. Post-Handling | After use, decontaminate the work surface with an appropriate solvent and then a cleaning agent. Remove and dispose of PPE as described in the disposal plan. Wash hands thoroughly with soap and water. |
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as gloves, weighing paper, and absorbent pads should be collected in a designated, sealed hazardous waste container. |
| Liquid Waste | Unused solutions of this compound and any solvent used for rinsing contaminated glassware should be collected in a designated, sealed hazardous waste container. Do not pour down the drain. |
| Container Disposal | The empty this compound container should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines for chemical containers. |
| Labeling and Storage | All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound". Store the waste in a designated satellite accumulation area until it is collected for disposal by environmental health and safety personnel. |
Personal Protective Equipment (PPE) Selection Logic
The selection of appropriate PPE is based on a risk assessment of the potential hazards associated with handling this compound.
Disclaimer: This information is intended as a guide for trained laboratory personnel and is based on general safety principles for handling hazardous chemicals. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Always consult the official SDS for this compound provided by the manufacturer before handling the compound. Follow all institutional and regulatory guidelines for chemical safety and waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
